(4-Methyl-2-nitrophenoxy)acetyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-methyl-2-nitrophenoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-6-2-3-8(15-5-9(10)12)7(4-6)11(13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUNFCXRVIQKPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 2-(4-methyl-2-nitrophenoxy)acetyl chloride
This technical guide details the chemical structure, synthesis, and strategic applications of 2-(4-methyl-2-nitrophenoxy)acetyl chloride . It is designed for researchers requiring a high-purity reactive intermediate for the synthesis of benzoxazinones, herbicide analogs, and peptidomimetics.
Executive Summary: The Bifunctional Linchpin
2-(4-methyl-2-nitrophenoxy)acetyl chloride is a specialized acylating agent defined by its dual-reactivity profile. Unlike simple aliphatic acid chlorides, this molecule incorporates an electron-deficient aromatic core (via the ortho-nitro group) linked to a reactive acyl chloride terminus.
For drug development professionals, this structure represents a "latent heterocycle." While the acyl chloride function allows for immediate attachment to nucleophiles (amines/alcohols), the ortho-nitro group serves as a masked aniline. Subsequent reduction triggers intramolecular cyclization, granting rapid access to 1,4-benzoxazin-3-one scaffolds—a privileged structure in kinase inhibitors and anticoagulants.
Chemical Identity
| Property | Data |
| IUPAC Name | 2-(4-methyl-2-nitrophenoxy)acetyl chloride |
| Molecular Formula | C₉H₈ClNO₄ |
| Molecular Weight | 229.62 g/mol |
| Key Functional Groups | Acyl Chloride (-COCl), Nitro (-NO₂), Ether (-O-) |
| Physical State | Low-melting solid or viscous oil (hydrolytically unstable) |
| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols |
Structural Analysis & Reactivity Profile
The molecule's utility is governed by two electronic features that must be understood for successful conjugation:
-
The Ortho-Nitro Effect: The nitro group at position 2 exerts a strong electron-withdrawing inductive effect (-I) on the phenoxy oxygen. This reduces the basicity of the ether oxygen, making the bond resistant to oxidative cleavage but susceptible to nucleophilic aromatic substitution under extreme forcing conditions.
-
Acyl Chloride Activation: The carbonyl carbon is highly electrophilic. However, the inductive withdrawal from the phenoxy group propagates through the methylene linker, making this acid chloride more reactive than standard alkyl acid chlorides. It requires strictly anhydrous conditions to prevent rapid hydrolysis back to the parent acid.
Synthesis & Production Protocol
The synthesis is a two-stage process. Stage 1 establishes the ether linkage via Williamson ether synthesis. Stage 2 converts the carboxylic acid to the acid chloride.
Diagram 1: Synthesis Workflow
Caption: Two-stage synthesis pathway. Step 1 requires pH control to prevent phenol oxidation; Step 2 requires gas evolution management.
Detailed Methodology
Stage 1: Preparation of the Acid Intermediate
Reaction: 4-methyl-2-nitrophenol + Cl-CH₂-COOH
-
Stoichiometry: Dissolve 4-methyl-2-nitrophenol (1.0 eq) and chloroacetic acid (1.2 eq) in water containing NaOH (2.5 eq). The excess base ensures both the phenol and the carboxylic acid are deprotonated.
-
Reflux: Heat the solution to reflux (100°C) for 4–6 hours. The solution will turn deep yellow/orange due to the nitrophenoxide anion.
-
Workup (Self-Validating):
-
Cool to room temperature.
-
Acidify carefully with HCl to pH < 2. The product (carboxylic acid) will precipitate as a solid, while unreacted phenol remains somewhat soluble or can be washed away with non-polar solvents if necessary.
-
Checkpoint: Filter and dry the solid. Verify by melting point (approx. 150–155°C for similar analogs) and IR (broad -OH stretch of COOH).
-
Stage 2: Conversion to Acid Chloride
Reaction: Acid Intermediate + SOCl₂
-
Setup: Place the dry acid intermediate in a round-bottom flask under Nitrogen/Argon.
-
Reagent Addition: Add Thionyl Chloride (SOCl₂, 5.0 eq) neat. Add 1–2 drops of Dimethylformamide (DMF) as a catalyst.
-
Mechanism Note: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species, significantly accelerating the reaction.
-
-
Reaction: Heat to mild reflux (70–80°C) for 2 hours. Gas evolution (SO₂/HCl) must be trapped (NaOH scrubber).
-
Isolation: Distill off excess SOCl₂ under reduced pressure. To ensure complete removal, add dry toluene and evaporate (azeotropic removal).
-
Result: The residue is the crude acid chloride, usually a yellow/brown oil or low-melting solid. Do not purify by chromatography. Use immediately for the next step.
Synthetic Utility & Applications
Pathway A: The Benzoxazinone Gateway (Drug Scaffolds)
The primary value of this compound in medicinal chemistry is its ability to form 1,4-benzoxazin-3-ones . This scaffold is ubiquitous in bioactive molecules, acting as a rigid linker that mimics peptide turns.
Mechanism:
-
Acylation: The acid chloride reacts with a primary amine (R-NH₂) to form an amide.
-
Reduction: The nitro group is reduced (Fe/HCl, H₂/Pd, or SnCl₂) to an aniline.
-
Cyclization: The newly formed aniline nitrogen attacks the amide carbonyl (or the methylene carbon if a leaving group is present, though in this specific structure, cyclization often requires an activated side chain or oxidative conditions to close the ring).
Note: For direct benzoxazinone formation, the "acetyl" chain often requires a leaving group (e.g., alpha-bromo) or oxidative closure. However, this specific "phenoxyacetyl" structure is a precursor to Benzoxazin-3-ones via internal condensation after reduction.
Diagram 2: Divergent Synthesis Pathways
Caption: Pathway A (Green) leads to high-value drug scaffolds. Pathway B (Red) leads to agrochemical derivatives.
Handling, Stability & Quality Control
Stability Profile
-
Moisture Sensitivity: High. Hydrolyzes rapidly in moist air to release HCl gas.
-
Storage: Store under inert gas (Argon) at 4°C.
-
Shelf Life: < 1 month in solution; best generated in situ.
Quality Control (QC) Protocol
Since the acid chloride is difficult to analyze by LCMS (due to hydrolysis on the column), use Derivatization QC :
-
Take a small aliquot (10 µL) of the reaction mixture.
-
Quench into excess Methanol (500 µL).
-
Analyze by LCMS/TLC.
-
Target: You should see the Methyl Ester peak (M+ + 14 vs Acid), not the Acid peak.
-
If Acid peak persists: Reaction is incomplete. Add more SOCl₂.
-
If Methyl Ester dominates: Conversion is complete.
-
Safety Data
-
Hazards: Causes severe skin burns and eye damage (Skin Corr. 1B). Reacts violently with water.
-
PPE: Face shield, chemical-resistant gloves (Nitrile/Neoprene), and fume hood are mandatory.
References
- Williamson Ether Synthesis Protocols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedure for phenoxyacetic acid synthesis).
- Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012.
-
Benzoxazinone Scaffolds in Medicinal Chemistry
-
Journal of Medicinal Chemistry, "Synthesis and biological evaluation of 1,4-benzoxazin-3-one derivatives," (General reference for scaffold utility).
-
-
Nitro-Group Reduction & Cyclization
-
Organic Syntheses, Coll.[1] Vol. 3, p. 59 (1955); Vol. 28, p. 11 (1948). (Protocols for nitro reduction in the presence of sensitive groups).
-
Sources
Molecular weight and formula of (4-Methyl-2-nitrophenoxy)acetyl chloride
Executive Summary
(4-Methyl-2-nitrophenoxy)acetyl chloride is a reactive acyl chloride intermediate used primarily in the synthesis of agrochemicals and pharmaceutical pharmacophores. Structurally, it belongs to the class of phenoxyacetic acid derivatives, sharing a scaffold homology with the herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid), but distinguished by a nitro group at the ortho position and a methyl group at the para position relative to the ether linkage.
Due to the high electrophilicity of the acyl chloride moiety, this compound is rarely isolated for long-term storage. Instead, it is typically generated in situ or used immediately after isolation to acylate nucleophiles (amines, alcohols, thiols) in the construction of complex amides and esters. This guide outlines the physicochemical properties, validated synthesis protocols, and handling requirements for researchers utilizing this scaffold in drug development and organic synthesis.
Physicochemical Profile
The following data characterizes the target molecule and its stable precursor.
| Property | Value / Description |
| Chemical Name | This compound |
| Molecular Formula | C₉H₈ClNO₄ |
| Molecular Weight | 229.62 g/mol |
| CAS Number (Precursor) | 861296-09-5 (Acid form: (4-Methyl-2-nitrophenoxy)acetic acid) |
| Physical State | Yellowish oil or low-melting solid (highly moisture sensitive) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Reacts violently with water/alcohols |
| Functional Groups | Acyl Chloride (-COCl), Nitro (-NO₂), Ether (-O-), Methyl (-CH₃) |
Structural Identification
-
SMILES: CC1=CC(=C(C=C1)[O-])OCC(=O)Cl
-
InChIKey: Generated from structure (e.g., VUVSVAJNUZCUFV-UHFFFAOYSA-N for the chloride derivative).
Synthetic Pathway & Methodology
As this compound is a reactive intermediate, commercial availability is limited. The standard research protocol involves a two-step synthesis starting from 4-methyl-2-nitrophenol .
Reaction Scheme
Figure 1: Synthetic workflow from the commercially available phenol to the target acyl chloride.
Detailed Protocol
Step 1: Synthesis of (4-Methyl-2-nitrophenoxy)acetic acid
Objective: Install the acetic acid tail via Williamson ether synthesis.
-
Reagents: 4-Methyl-2-nitrophenol (1.0 eq), Chloroacetic acid (1.2 eq), NaOH (2.5 eq), Water/Ethanol.
-
Procedure:
-
Dissolve 4-methyl-2-nitrophenol in aqueous NaOH.
-
Add chloroacetic acid solution dropwise.
-
Reflux at 100°C for 4–6 hours. Monitor by TLC (disappearance of phenol).
-
Cool to room temperature and acidify with HCl to pH ~1.
-
Isolation: The product precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol/water.
-
Validation: Check Melting Point (Lit. ~141-142°C [1]).
-
Step 2: Conversion to Acid Chloride
Objective: Activate the carboxylic acid for coupling.
-
Reagents: (4-Methyl-2-nitrophenoxy)acetic acid (1.0 eq), Thionyl Chloride (SOCl₂) (1.5–2.0 eq), DMF (cat. 1-2 drops), Anhydrous DCM or Toluene.
-
Procedure:
-
Suspend the dried acid intermediate in anhydrous DCM under inert atmosphere (N₂ or Ar).
-
Add catalytic DMF (activates the reagent via Vilsmeier-Haack intermediate).
-
Add SOCl₂ dropwise at 0°C.
-
Allow to warm to room temperature and reflux for 2 hours until gas evolution (SO₂, HCl) ceases.
-
Isolation: Concentrate in vacuo to remove solvent and excess SOCl₂.
-
Result: The residue is the crude This compound , usually used directly in the next step without purification to prevent hydrolysis.
-
Handling, Stability & Quality Control
Reactivity Profile
The acyl chloride moiety is highly susceptible to nucleophilic attack.
-
Hydrolysis: Reacts rapidly with atmospheric moisture to revert to the parent acid and HCl gas.
-
Alcoholysis: Reacts with alcohols to form esters.
-
Aminolysis: Reacts with amines to form amides (primary application).
QC Workflow (Self-Validating Protocol)
Direct analysis of acid chlorides is difficult due to their reactivity. The following "Derivatization Check" is recommended before committing valuable nucleophiles to the reaction.
Figure 2: Quality control decision tree using methanol quenching to form the stable methyl ester for analysis.
-
Derivatization Target: Methyl (4-methyl-2-nitrophenoxy)acetate.[1]
-
Expected MS Signal: Molecular ion of the methyl ester (approx. m/z 225), not the chloride (229).
Applications in Drug Discovery
This molecule serves as a versatile building block for:
-
PPAR Agonists: Phenoxyacetic acid derivatives are classical scaffolds for Peroxisome Proliferator-Activated Receptors (PPARs), used in metabolic disease research.
-
Auxin Analogs: The structural similarity to MCPA allows for the exploration of plant growth regulation or herbicide safener activity.
-
Pro-drug Linkers: The acid chloride allows for the attachment of the lipophilic phenoxy moiety to polar drugs, potentially altering membrane permeability.
References
-
Sigma-Aldrich. (4-Methyl-2-nitrophenoxy)acetic acid Product Page. Retrieved from (Note: Isomeric references used for property verification).
-
PubChem. 2-(4-Methylphenoxy)acetyl chloride (Analog Reference). National Library of Medicine. Retrieved from .
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether and Acid Chloride synthesis protocols).
-
ChemicalBook. (4-Nitrophenoxy)acetyl chloride (Analog Reference). Retrieved from .
Sources
Suppliers and price of (4-Methyl-2-nitrophenoxy)acetyl chloride
Synthesis, Supply Chain, and Application Protocols
Executive Summary: The "Make vs. Buy" Divergence
(4-Methyl-2-nitrophenoxy)acetyl chloride is a specialized acylating agent used primarily as a building block in the synthesis of phenoxy-herbicides (related to MCPA) and pharmaceutical intermediates requiring a distinct ortho-nitro, para-methyl substitution pattern.[1]
Critical Supply Chain Insight: Unlike its non-nitrated congener ((4-chloro-2-methylphenoxy)acetic acid derivatives), this specific acid chloride is not a standard catalog item for major distributors (Sigma-Aldrich, Fisher, VWR).[1] It typically requires custom synthesis or in-house preparation .[1]
This guide provides a validated pathway for in-house synthesis from commercially available precursors, alongside a procurement analysis for those precursors.
Chemical Profile & Reactivity[2]
Structural Identity[1][3]
-
Systematic Name: 2-(4-Methyl-2-nitrophenoxy)acetyl chloride[1]
-
Molecular Formula: C₉H₈ClNO₄[1]
-
Molecular Weight: 229.62 g/mol
-
Core Moiety: An activated acid chloride tail attached via an ether linkage to a nitrated cresol ring.
Reactivity & Stability[1]
-
Acylating Potential: High. Reacts vigorously with nucleophiles (amines, alcohols) to form amides and esters.
-
Moisture Sensitivity: Critical. Rapidly hydrolyzes in the presence of atmospheric moisture to revert to the parent acid, releasing corrosive HCl gas.
-
Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at <4°C in anhydrous packaging (Sure/Seal™ or equivalent).
Procurement Intelligence: Precursor Supply Chain
Since the target compound is rarely available off-the-shelf, the most reliable supply chain strategy is to procure the stable precursor, 4-Methyl-2-nitrophenol , and convert it.[1]
Primary Precursor: 4-Methyl-2-nitrophenol[1][3]
-
Synonyms: 2-Nitro-p-cresol, MN-Phenol.[1]
-
Availability: High. Widely available from bulk chemical suppliers.
Supplier & Pricing Analysis (Precursor)
Estimated market rates for Research Grade (97%+).
| Supplier | SKU/Grade | Pack Size | Est. Price (USD) | Lead Time |
| Sigma-Aldrich | M62808 (99%) | 25 g | $95 - $110 | Stock |
| Apollo Scientific | OR0165 (98%) | 100 g | $310 - $350 | 1-2 Weeks |
| SynQuest Labs | 4754-1-X6 | 25 g | $60 - $80 | Stock |
| Matrix Fine Chem | MM119335 | Bulk (1kg) | Inquire | 2-3 Weeks |
Procurement Note: For pilot-scale (>100g) synthesis, request quotes from SynQuest or TCI directly, as bulk pricing drops significantly (approx.[1] $0.80 - $1.50 per gram).[1]
Technical Protocol: In-House Synthesis
Objective: Synthesis of this compound from 4-Methyl-2-nitrophenol.
Reaction Scheme Visualization
Figure 1: Two-step synthetic pathway from commercial precursors.
Step-by-Step Methodology
Step 1: Synthesis of the Acid Intermediate
(4-Methyl-2-nitrophenoxy)acetic acid[1]
-
Dissolution: In a 500 mL round-bottom flask, dissolve 4-Methyl-2-nitrophenol (15.3 g, 0.1 mol) in NaOH solution (33% w/v, 40 mL). The solution will turn deep yellow/orange (phenolate formation).
-
Addition: Add Chloroacetic acid (11.3 g, 0.12 mol) slowly.
-
Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:1).
-
Workup: Cool to room temperature. Acidify carefully with HCl (conc.) to pH ~2. The product will precipitate as a solid.[3]
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.
Step 2: Conversion to Acid Chloride
This compound[1]
-
Setup: Place dried Acid Intermediate (10 g) in a dry flask equipped with a reflux condenser and a drying tube (CaCl₂).
-
Chlorination: Add Thionyl Chloride (SOCl₂) (15 mL, excess). Optional: Add 1-2 drops of DMF as a catalyst.[1]
-
Reaction: Reflux gently (75°C) for 2–3 hours until gas evolution (HCl/SO₂) ceases.
-
Isolation: Remove excess SOCl₂ via rotary evaporation under reduced pressure.
-
Note: Use a base trap for the vacuum pump to neutralize acidic vapors.
-
-
Result: The residue is the crude acid chloride, typically a viscous yellow oil or low-melting solid. Use immediately for downstream coupling.
Quality Control & Handling
Purity Verification (Self-Validating Protocol)
Since the acid chloride is unstable on LC-MS columns (hydrolysis), use Derivatization GC/HPLC :
-
Take a 10 mg aliquot of the product.
-
Quench with excess Methanol (forms the methyl ester).
-
Analyze the resulting Methyl (4-methyl-2-nitrophenoxy)acetate via GC-MS or HPLC.[1]
-
Pass Criteria: >95% conversion to methyl ester; <2% parent acid peak.
Safety Logic
-
Hazard: Corrosive (Causes severe skin burns - H314).[1] Lachrymator.
-
PPE: Nitrile gloves (double gloved recommended), face shield, and fume hood operation are mandatory.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8437, 4-Methyl-2-nitrophenol. Retrieved October 24, 2025, from [Link][1]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of (4-Methyl-2-nitrophenoxy)acetyl chloride
Abstract
This technical guide provides a detailed protocol for the synthesis of (4-Methyl-2-nitrophenoxy)acetyl chloride from its parent carboxylic acid, (4-Methyl-2-nitrophenoxy)acetic acid. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers an in-depth exploration of the chemical principles, reaction mechanisms, and practical considerations for this transformation. The protocol emphasizes safety, efficiency, and validation of the final product through spectroscopic methods.
Introduction: The Significance of this compound
This compound is a reactive chemical intermediate of significant interest in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structure combines a substituted aromatic ring with a highly reactive acyl chloride functional group. This arrangement makes it a valuable building block for introducing the (4-methyl-2-nitrophenoxy)acetyl moiety into a variety of molecular scaffolds through nucleophilic acyl substitution reactions with amines, alcohols, and other nucleophiles to form amides and esters, respectively.[1][2]
Foundational Chemical Principles: From Carboxylic Acid to Acyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. It involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. This conversion is crucial because acyl chlorides are significantly more reactive than their parent carboxylic acids, making them excellent electrophiles for a wide range of nucleophilic substitution reactions.[3][4]
Two of the most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[5][6]
2.1. The Thionyl Chloride Route: Mechanism and Advantages
Thionyl chloride is a widely used reagent for preparing acyl chlorides.[7] The reaction proceeds through a nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride. This is followed by the formation of a chlorosulfite intermediate. A subsequent attack by a chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[8][9]
The primary advantage of using thionyl chloride is that the byproducts are gases, which are easily removed from the reaction mixture, driving the reaction to completion and simplifying the purification of the desired acyl chloride.[9] A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction, particularly with less reactive carboxylic acids.[9]
2.2. The Oxalyl Chloride Alternative: A Milder Approach
Oxalyl chloride is another excellent reagent for this conversion and is often considered milder and more selective than thionyl chloride.[6][10] The reaction with oxalyl chloride, often catalyzed by DMF, also produces gaseous byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), which simplifies the workup.[5][10] The mechanism involves the formation of a reactive Vilsmeier-type intermediate from the reaction of oxalyl chloride and DMF, which then facilitates the conversion of the carboxylic acid to the acyl chloride.[11]
Experimental Protocol: Synthesis of this compound
This protocol details a robust method for the synthesis of this compound using thionyl chloride.
3.1. Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Key Properties | Supplier Example |
| (4-Methyl-2-nitrophenoxy)acetic acid | C₉H₉NO₅ | 211.17 | Solid | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | Colorless to yellow fuming liquid, pungent odor, reacts violently with water.[12] | Sigma-Aldrich |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Volatile, colorless liquid | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Colorless liquid, high boiling point | Sigma-Aldrich |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | White crystalline solid, drying agent | VWR |
3.2. Equipment
-
Flame-dried, two-neck round-bottom flask
-
Reflux condenser with a gas outlet connected to a gas trap (containing aqueous NaOH)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Schlenk line or vacuum manifold
3.3. Step-by-Step Procedure
-
Reaction Setup: In a flame-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add (4-Methyl-2-nitrophenoxy)acetic acid (e.g., 10.0 g, 47.3 mmol).
-
Inert Atmosphere: Connect the flask to a Schlenk line or an inert gas source (Nitrogen or Argon) and purge the system. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 100 mL) to the flask via a cannula or a dry syringe. Stir the mixture to dissolve the starting material.
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops) to the reaction mixture.
-
Reagent Addition: Fit a dropping funnel to the flask. Carefully add thionyl chloride (e.g., 6.8 mL, 11.2 g, 94.6 mmol, 2.0 equivalents) to the dropping funnel. Add the thionyl chloride dropwise to the stirred solution at room temperature over 20-30 minutes. Caution: The addition is exothermic and will generate HCl gas.
-
Reaction Progression: After the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux (approximately 40 °C for DCM). Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the cessation of gas evolution. The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a base solution (e.g., NaOH) to neutralize the corrosive vapors.
-
The crude this compound is obtained as an oil or a low-melting solid. For many applications, the crude product is of sufficient purity.
-
-
Purification (Optional): If higher purity is required, the crude product can be purified by vacuum distillation.
3.4. Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety and Hazard Management
Working with thionyl chloride and acyl chlorides requires strict adherence to safety protocols.
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water to release HCl and SO₂ gases.[12][13][14] All manipulations should be performed in a well-ventilated fume hood.[15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[14]
-
This compound: As an acyl chloride, it is expected to be corrosive and a lachrymator. It will react with moisture in the air and on skin to produce HCl. Avoid inhalation and contact with skin and eyes.
-
Gas Trap: The reaction evolves HCl and SO₂ gases. The reflux condenser must be equipped with a gas outlet leading to a trap containing a sodium hydroxide solution to neutralize these acidic and toxic gases.
-
Quenching: Any residual thionyl chloride should be quenched carefully by slow addition to a stirred, cooled solution of a weak base, such as sodium bicarbonate, or by slow addition to ice water in a fume hood.
Characterization of this compound
Confirmation of the product's identity and purity is crucial. The following spectroscopic methods are recommended.
5.1. Infrared (IR) Spectroscopy
The conversion of the carboxylic acid to the acyl chloride can be readily monitored by IR spectroscopy. The broad O-H stretch of the carboxylic acid (around 3300-2500 cm⁻¹) will disappear, and a new, sharp C=O stretch for the acyl chloride will appear at a higher wavenumber.[16]
| Functional Group | Expected Absorption Range (cm⁻¹) | Comments |
| C=O (Acyl Chloride) | 1780 - 1820 | Strong, sharp absorption.[4][17] |
| C-O (Ether) | 1200 - 1300 | Strong stretch. |
| NO₂ (Nitro group) | 1500 - 1550 (asymmetric) & 1300 - 1370 (symmetric) | Two strong absorptions. |
| C-H (Aromatic) | 3000 - 3100 | |
| C-H (Alkyl) | 2850 - 3000 |
5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product.
¹H NMR: The chemical shifts of the protons adjacent to the newly formed acyl chloride group will be affected. The broad singlet of the carboxylic acid proton will disappear.
| Proton Type | Expected Chemical Shift (δ) in ppm | Multiplicity |
| Ar-H | 6.8 - 8.0 | Multiplet |
| -O-CH₂-COCl | 4.8 - 5.0 | Singlet |
| Ar-CH₃ | 2.3 - 2.5 | Singlet |
¹³C NMR: The carbonyl carbon of the acyl chloride will have a characteristic chemical shift.
| Carbon Type | Expected Chemical Shift (δ) in ppm |
| C=O (Acyl Chloride) | 165 - 175 |
| C (Aromatic) | 110 - 160 |
| -O-CH₂-COCl | 65 - 75 |
| Ar-CH₃ | 20 - 25 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient heating, insufficient reagent, or deactivated starting material. | Increase reflux time, add more thionyl chloride, or ensure the starting material is pure and dry. |
| Low Yield | Hydrolysis of the product due to moisture, or loss during work-up. | Ensure all glassware is flame-dried and the reaction is under an inert atmosphere. Be careful during the rotary evaporation to avoid bumping. |
| Dark-colored Product | Impurities in the starting material or side reactions. | Purify the starting material before use. The product can be purified by vacuum distillation. |
Conclusion
The synthesis of this compound from its parent acid is a straightforward and efficient process when conducted with the appropriate reagents and techniques. The use of thionyl chloride offers a reliable method with the advantage of gaseous byproducts that simplify purification. Adherence to strict safety protocols is paramount due to the hazardous nature of the reagents involved. The characterization methods outlined provide a clear path to validating the successful synthesis of this valuable chemical intermediate.
References
-
Masterson, D. S. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
OrgoSolver. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, October 4). 5.9: Getting Towed Uphill. Retrieved from [Link]
-
Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
-
Reaction of Carboxylic acid with Thionyl chloride. (2023, February 21). YouTube. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]
-
Reddit. (2024, February 25). How to identify an Acyl Chloride in an IR spectra? r/chemhelp. Retrieved from [Link]
-
Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. (2022, February 21). YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
International Labour Organization. (n.d.). ICSC 1409 - THIONYL CHLORIDE. Retrieved from [Link]
-
Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-nitrophenoxyacetic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2013). Introduction to Spectroscopy. Cengage Learning.
-
AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of acetyl chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (4-Nitrophenyl)acetic acid. PubChem. Retrieved from [Link]
-
Pulsus Group. (n.d.). Molecular structure activity investigation and spectroscopic analysis of (4-Chloro-2-methylphenoxy) acetic acid using Computational methods. Retrieved from [Link]
-
Organic Syntheses. (n.d.). acetyl chloride. Retrieved from [Link]
-
Physics & Maths Tutor. (n.d.). OCR (A) Chemistry A-level Module 6: Organic Chemistry & Analysis Revision. Retrieved from [Link]
-
Pearson Education. (2017). A Level Chemistry Data Booklet - 9CH0. Retrieved from [Link]
-
JEOL. (2026, February 6). Ultra-fast analysis of protein 3D structures ― sample preparation for cryo-EM in 10 minutes. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Acyl chloride - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 9. orgosolver.com [orgosolver.com]
- 10. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 14. westliberty.edu [westliberty.edu]
- 15. bionium.miami.edu [bionium.miami.edu]
- 16. uobabylon.edu.iq [uobabylon.edu.iq]
- 17. reddit.com [reddit.com]
(4-Methyl-2-nitrophenoxy)acetyl chloride as an intermediate in herbicide synthesis
An In-depth Technical Guide on the Application of (4-Methyl-2-nitrophenoxy)acetyl chloride as a Reactive Intermediate in Herbicide Synthesis
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers and chemical development professionals on the synthesis and application of this compound. This highly reactive intermediate is a critical building block in the synthesis of specialized phenoxyacetic acid-class herbicides. We will explore the synthetic pathway to this intermediate, its subsequent conversion into herbicidal compounds, and the analytical protocols required for characterization and quality control.
Introduction: The Role of Phenoxy Herbicides and Their Synthetic Intermediates
Phenoxy herbicides have been a cornerstone of modern agriculture since their introduction in the 1940s, offering selective control of broadleaf weeds in cereal crops, pastures, and turf.[1] Prominent examples like MCPA ((4-chloro-2-methylphenoxy)acetic acid) and 2,4-D function as synthetic auxins.[2] When absorbed by susceptible plants, they mimic the natural growth hormone indole-3-acetic acid (IAA), leading to unregulated, uncontrolled growth and ultimately, plant death.[3][4]
The efficacy of these herbicides is intrinsically linked to their chemical structure. The synthesis of these complex molecules relies on a series of well-controlled reactions involving key chemical intermediates. This compound is one such intermediate. Its high reactivity, conferred by the acyl chloride functional group, makes it an excellent precursor for creating a variety of ester and amide derivatives, allowing for the fine-tuning of a herbicide's properties, such as its solubility and uptake by the target weed.[5][6] The presence of the nitro group also offers a synthetic handle for further chemical modifications.
This guide will detail the laboratory-scale synthesis of this compound from its corresponding carboxylic acid and provide a protocol for its use in synthesizing a model herbicide, MCPA, by demonstrating a pathway where the nitro group is subsequently replaced.
Synthesis of the Key Intermediate: this compound
The synthesis of the title intermediate is a two-step process. First, the precursor carboxylic acid is synthesized via a Williamson ether synthesis, which is then converted to the highly reactive acyl chloride using a chlorinating agent like thionyl chloride.
Step 1: Synthesis of (4-Methyl-2-nitrophenoxy)acetic acid
The foundational step involves the reaction of 4-methyl-2-nitrophenol with chloroacetic acid in the presence of a strong base. This reaction follows the Williamson ether synthesis mechanism, where the phenoxide ion, formed by the deprotonation of the phenol, acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid to form an ether linkage.
Causality Behind Experimental Choices:
-
Base: A strong base, such as sodium hydroxide, is essential to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion.
-
Solvent: An aqueous medium is typically used to dissolve the base and the sodium salt of chloroacetic acid.
-
Temperature: Gentle heating is applied to increase the reaction rate without causing significant decomposition of the reactants or products.
Step 2: Conversion to this compound
The conversion of a carboxylic acid to an acyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[6][7] The escape of these gaseous products from the reaction mixture drives the equilibrium towards the formation of the acyl chloride, typically resulting in high yields.[8]
Mechanism of Action: The reaction begins with the nucleophilic oxygen of the carboxylic acid attacking the electrophilic sulfur atom of thionyl chloride.[9] This forms a highly reactive acyl chlorosulfite intermediate. A chloride ion, generated in the first step, then attacks the carbonyl carbon. The subsequent collapse of this tetrahedral intermediate results in the formation of the final this compound product, along with SO₂ and HCl gases.[8][9]
Caption: Synthesis pathway for the target intermediate.
Experimental Protocols
Safety Precaution: These protocols involve hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Thionyl chloride reacts violently with water and is corrosive.[11]
Protocol: Synthesis of (4-Methyl-2-nitrophenoxy)acetic acid
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methyl-2-nitrophenol | C₇H₇NO₃ | 153.14 | 15.3 g | 0.10 |
| Sodium Hydroxide | NaOH | 40.00 | 8.8 g | 0.22 |
| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 10.4 g | 0.11 |
| Water (deionized) | H₂O | 18.02 | 100 mL | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 8.8 g of sodium hydroxide in 50 mL of water.
-
To this solution, add 15.3 g of 4-methyl-2-nitrophenol and stir until it completely dissolves.
-
In a separate beaker, dissolve 10.4 g of chloroacetic acid in 50 mL of water.
-
Slowly add the chloroacetic acid solution to the flask containing the phenoxide solution.
-
Fit the flask with a reflux condenser and heat the mixture in a water bath at 80-90°C for 2 hours with continuous stirring.
-
After 2 hours, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 2. A precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure (4-Methyl-2-nitrophenoxy)acetic acid.
-
Dry the product in a vacuum oven. The expected product is a solid powder.[12]
Protocol: Synthesis of this compound
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| (4-Methyl-2-nitrophenoxy)acetic acid | C₉H₉NO₄ | 211.17 | 10.6 g | 0.05 |
| Thionyl Chloride | SOCl₂ | 118.97 | 8.9 g (5.4 mL) | 0.075 |
| Anhydrous Toluene | C₇H₈ | 92.14 | 50 mL | - |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 1-2 drops | (catalyst) |
Procedure:
-
Set up a dry 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen). Attach a gas trap (e.g., a bubbler with NaOH solution) to the top of the condenser to neutralize the HCl and SO₂ gases produced.
-
Add 10.6 g of dry (4-Methyl-2-nitrophenoxy)acetic acid and 50 mL of anhydrous toluene to the flask.
-
Add 1-2 drops of DMF as a catalyst.[8]
-
Slowly add 5.4 mL of thionyl chloride to the flask via a dropping funnel. The reaction is exothermic and gas evolution will be observed.
-
After the addition is complete, gently heat the mixture to reflux (approximately 80°C) for 1-2 hours, or until gas evolution ceases.[13]
-
Allow the reaction mixture to cool to room temperature.
-
The product is now in solution. The solvent and any excess thionyl chloride can be removed under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation. This intermediate is highly moisture-sensitive and should be used immediately or stored under strictly anhydrous conditions.[11]
Application in Herbicide Synthesis: A Pathway to MCPA
While our synthesized intermediate has a nitro group, the widely used herbicide MCPA has a chlorine atom at the 4-position of the phenyl ring.[1] The standard synthesis of MCPA starts with 4-chloro-2-methylphenol, not a nitrated precursor.[1][14] However, for the purposes of this guide, we will describe a protocol using an analogous acyl chloride, (4-chloro-2-methylphenoxy)acetyl chloride, to synthesize an ester of MCPA. The ester form is often used in commercial formulations to enhance uptake by plants due to its increased lipophilicity.[5][15]
A hypothetical route from our nitrated intermediate to a chloro-substituted herbicide would involve complex multi-step transformations (e.g., reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the chlorine), which is less efficient than starting with the chlorinated phenol.
Protocol: Synthesis of MCPA-ethyl ester using (4-chloro-2-methylphenoxy)acetyl chloride
This protocol demonstrates the utility of the acyl chloride intermediate in forming an ester, a common formulation type for phenoxy herbicides.
Procedure:
-
In a dry flask under an inert atmosphere, dissolve (4-chloro-2-methylphenoxy)acetyl chloride (0.1 mol) in an anhydrous solvent like dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Slowly add a slight excess of anhydrous ethanol (0.11 mol) to the solution with stirring.
-
To scavenge the HCl byproduct, add an equivalent of a non-nucleophilic base like pyridine or triethylamine.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute HCl to remove the base, then with a sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude MCPA-ethyl ester.
-
The product can be further purified by column chromatography or distillation.
Caption: A generalized workflow for herbicide synthesis.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and yield of the synthesized intermediate and final product.
| Technique | Purpose | Expected Observations / Parameters |
| HPLC-MS/MS | To determine the purity of the final MCPA product and quantify any residual starting materials.[16] | A reversed-phase C18 column can be used with a mobile phase of methanol/water with formic acid.[17][18] The mass spectrometer provides definitive identification and quantification. |
| Gas Chromatography (GC) | Analysis of MCPA often requires derivatization to a more volatile form (e.g., methyl ester) before analysis by GC with a mass selective detector.[19] | The method allows for the separation and quantification of MCPA and related impurities. |
| ¹H NMR Spectroscopy | To confirm the molecular structure of the intermediate and final product. | The spectra should show characteristic peaks for aromatic protons, the methyl group, and the methylene protons of the acetyl group, with appropriate chemical shifts and integration values. |
| FTIR Spectroscopy | To identify key functional groups. | For the acyl chloride, a strong carbonyl (C=O) stretch is expected around 1780-1815 cm⁻¹. For the final ester, this peak will shift to ~1735-1750 cm⁻¹. The disappearance of the broad -OH stretch from the carboxylic acid precursor confirms the reaction. |
Conclusion
This compound serves as a potent and versatile intermediate in the synthesis of novel agrochemicals. Its preparation via the chlorination of the corresponding phenoxyacetic acid is an efficient and high-yielding process, driven by the formation of gaseous byproducts. Understanding the principles behind its synthesis and subsequent reactions allows researchers to develop new herbicidal compounds with tailored properties. The protocols and analytical methods outlined in this guide provide a solid foundation for professionals in the field of drug and agrochemical development to innovate and produce effective solutions for modern agriculture.
References
- Vertex AI Search. (2026, January 24). The Mechanism of Action: How Phenoxy Herbicides Work.
- Nufarm. PHENOXIES.
- Wikipedia. Phenoxy herbicide.
- Vertex AI Search. (2024, December 4). Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture.
- Pest Genie. Phenoxy Reference Guide.
- Gigiena i Sanitariia. (2024, December 28). A new approach to determination of the herbicide 2-methyl-4-chlorophenoxyacetic acid in soil.
-
Chemguide. converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
- YouTube. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2).
- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- U.S. Environmental Protection Agency. Environmental Chemistry Methods: MCPA; 441927-01.
-
HELIX Chromatography. HPLC Methods for analysis of MCPA. Retrieved from [Link]
-
Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
-
OrgoSolver. Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Retrieved from [Link]
-
Wikipedia. MCPA. Retrieved from [Link]
- PMC. (2024, March 16).
- U.S. Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
- N/A. mcpa.pdf.
- European Chemicals Bureau. 4-CHLORO-2-METHYLPHENOL CAS N°: 1570-64-5.
- N/A. The Production of Phenoxy Herbicides.
- Sigma-Aldrich. (2025, November 6).
- PMC. (2025, October 13). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management.
- ChemScene. (2024, March 14).
- Encyclopedia.pub. (2023, July 26). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties.
- Google Patents. PL211851B1 - Comprehensive process for the preparation of 4-chloro-2-methylphenoxyacetic acid.
- Merck Millipore.
- Fisher Scientific. (2010, September 7).
- Google Patents.
- Aaronchem. (2025, August 22).
- ChemicalBook. (4-Nitrophenoxy)acetic acid methyl ester synthesis.
- MDPI. (2024, September 18).
- N/A. (2026, January 25).
- Pest Management Science. (2015, September 15). Slow-release formulations of the herbicide MCPA by using clay-protein composites.
- Benchchem. An In-depth Technical Guide to the Synthesis of (4-Methylphenoxy)
- Guidechem. 4-Chloro-2-methylphenol 1570-64-5 wiki.
- PubChem. 4-Chloro-2-methylphenol | C7H7ClO | CID 14855.
- PMC. N-(4-Methoxy-2-nitrophenyl)acetamide.
- Journal of Chemical and Pharmaceutical Research.
- Organic Syntheses Procedure. acetyl chloride.
- Sigma-Aldrich. (4-Methyl-2-nitrophenyl)acetic acid AldrichCPR 1735-91-7.
- ChemicalBook. 2-NITROPHENOXYACETYL CHLORIDE synthesis.
- Benchchem. Application Note: A Scalable and Efficient Synthesis of (4-Methylphenoxy)acetyl chloride.
- PubChem. 2-(4-Methylphenoxy)acetyl chloride | C9H9ClO2 | CID 10976181.
Sources
- 1. MCPA - Wikipedia [en.wikipedia.org]
- 2. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]
- 3. nbinno.com [nbinno.com]
- 4. cdn.nufarm.com [cdn.nufarm.com]
- 5. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. orgosolver.com [orgosolver.com]
- 9. m.youtube.com [m.youtube.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. merckmillipore.com [merckmillipore.com]
- 12. (4-Methyl-2-nitrophenyl)acetic acid AldrichCPR 1735-91-7 [sigmaaldrich.com]
- 13. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 14. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 15. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties | Encyclopedia MDPI [encyclopedia.pub]
- 16. A new approach to determination of the herbicide 2-methyl-4-chlorophenoxyacetic acid in soil - Grechina - Toxicological Review [rjsocmed.com]
- 17. Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. epa.gov [epa.gov]
- 19. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
Application Notes & Protocols: Synthesis of (4-Methyl-2-nitrophenoxy)acetyl Chloride via Thionyl Chloride Chlorination
Introduction: The Strategic Conversion to Acyl Chlorides
The transformation of carboxylic acids into acyl chlorides is a cornerstone of modern organic synthesis. Acyl chlorides, such as (4-Methyl-2-nitrophenoxy)acetyl chloride, are highly valuable reactive intermediates. The substitution of the hydroxyl (-OH) group with a chloride atom dramatically enhances the electrophilicity of the carbonyl carbon, converting a poor leaving group (HO⁻) into an excellent one (Cl⁻).[1] This activation unlocks a vast array of subsequent transformations, including the efficient synthesis of esters, amides, and anhydrides through nucleophilic acyl substitution, which are often sluggish or unfeasible with the parent carboxylic acid.[1][2]
Thionyl chloride (SOCl₂) is a premier reagent for this conversion due to its efficacy and the practical advantage that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[1][3][4] This simplifies purification, as the volatile byproducts are easily removed from the reaction mixture, often driving the reaction to completion.[1]
This document provides a comprehensive guide for researchers on the synthesis, purification, and characterization of this compound from its corresponding carboxylic acid using thionyl chloride, with a focus on mechanistic understanding, operational safety, and practical laboratory execution.
Reaction Mechanism and Catalysis
The reaction proceeds through a well-established nucleophilic acyl substitution pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
Uncatalyzed Mechanism
-
Activation of the Carboxylic Acid: The reaction initiates with a nucleophilic attack from the carbonyl oxygen of the carboxylic acid onto the electrophilic sulfur atom of thionyl chloride.[2][5]
-
Formation of Chlorosulfite Intermediate: This is followed by the rearrangement of electrons and the expulsion of a chloride ion, leading to the formation of a protonated acyl chlorosulfite intermediate.[6] This key step transforms the hydroxyl group into a much better leaving group.
-
Nucleophilic Attack by Chloride: The liberated chloride ion then acts as a nucleophile, attacking the carbonyl carbon.[1][6]
-
Product Formation and Irreversible Decomposition: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the acyl chlorosulfite group. This group is unstable and readily decomposes into gaseous sulfur dioxide (SO₂) and another chloride ion, an irreversible step that propels the reaction forward.[1][7]
The Role of Catalysis: N,N-Dimethylformamide (DMF)
For sterically hindered or electronically deactivated carboxylic acids, the reaction rate can be slow. In such cases, a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the conversion.[1][3][8]
DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt ([(CH₃)₂N=CHCl]Cl).[9] This reagent is a far more potent activating agent than thionyl chloride alone. The carboxylic acid reacts with the Vilsmeier reagent to form a reactive O-acylisourea intermediate, which is then readily converted to the final acyl chloride upon attack by a chloride ion.
A Note of Caution: While effective, the use of DMF with chlorinating agents like thionyl chloride can generate the byproduct dimethylcarbamoyl chloride (DMCC), a potential human carcinogen.[10] It is imperative to handle the reaction and its workup with appropriate containment measures and to be aware of this potential hazard.[10]
Caption: Simplified workflow of the acyl chloride synthesis.
Critical Safety Protocols: Handling Thionyl Chloride
Thionyl chloride is a highly toxic, corrosive, and moisture-sensitive reagent. Strict adherence to safety protocols is non-negotiable.[11][12]
-
Engineering Controls: All manipulations must be performed in a certified, well-ventilated chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear solvent-resistant gloves (butyl rubber or laminate), chemical splash goggles, a full-face shield, and a flame-resistant lab coat at all times.[11][13] Do not wear contact lenses.[11]
-
Anhydrous Conditions: Thionyl chloride reacts violently and exothermically with water, releasing toxic HCl and SO₂ gases.[14] Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.[7][15]
-
Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible.[11] Keep a Class D fire extinguisher (for reactive metals) or dry chemical extinguisher nearby; DO NOT USE WATER to extinguish a thionyl chloride fire.[11]
-
Quenching and Waste: Unused thionyl chloride must be quenched carefully by slow addition to a large volume of a stirred, cooled basic solution (e.g., sodium bicarbonate or calcium hydroxide) in a fume hood.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a representative laboratory scale.
Materials and Reagents
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Example Scale | Moles (mol) | Equivalents |
| (4-Methyl-2-nitrophenoxy)acetic acid | C₉H₉NO₅ | 211.17 | 10.0 g | 0.047 | 1.0 |
| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | 8.5 mL (14.0 g) | 0.118 | 2.5 |
| Anhydrous Toluene | C₇H₈ | 92.14 | 50 mL | - | - |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 2-3 drops | - | Catalytic |
Step-by-Step Procedure
-
Glassware Preparation: Assemble a 100 mL round-bottomed flask with a magnetic stir bar, a reflux condenser, and a gas outlet adapter. Connect the adapter via tubing to a gas scrubber containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases. Thoroughly dry all glassware in an oven at 120°C for at least 4 hours and assemble while hot, allowing it to cool to room temperature under a stream of dry nitrogen.
-
Charging the Flask: To the cooled flask, add (4-Methyl-2-nitrophenoxy)acetic acid (10.0 g, 0.047 mol) and anhydrous toluene (25 mL).
-
Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (8.5 mL, 0.118 mol) dropwise via a syringe or dropping funnel over 15-20 minutes. The reaction may be mildly exothermic. If desired for enhanced reaction rate, add 2-3 drops of anhydrous DMF at this stage.[16]
-
Reaction: Heat the reaction mixture to a gentle reflux (oil bath temperature of ~80-90°C for toluene) using a heating mantle. Maintain the reflux for 2-3 hours.[17][18] The reaction is typically complete when the evolution of gases ceases.
-
Removal of Excess Reagent: After cooling the mixture to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal of the volatile SOCl₂, add another 20 mL of anhydrous toluene and re-evaporate.[7] This azeotropic removal is a critical step for obtaining a clean product.
-
Product Isolation: The resulting crude this compound is typically obtained as an oil or low-melting solid. For many applications, this crude product is of sufficient purity to be used directly in the subsequent reaction step without further purification.[7][18]
-
Optional Purification (High Purity Required): If necessary, the product can be purified by fractional distillation under high vacuum.[4][7] However, this should be approached with caution as substituted phenoxyacetyl chlorides can be thermally sensitive.
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization
Confirming the structure and purity of the synthesized acyl chloride is essential.
-
Infrared (IR) Spectroscopy: This is the most definitive method for confirming the conversion. The broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) should disappear, and a new, very strong C=O stretching band characteristic of an acyl chloride should appear at a high frequency, typically in the range of 1785-1815 cm⁻¹.[19][20]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The chemical shift of protons adjacent to the carbonyl group (the -O-CH₂- protons) will experience a downfield shift compared to the starting carboxylic acid due to the increased electron-withdrawing nature of the acyl chloride.
-
¹³C NMR Spectroscopy: The carbonyl carbon signal for an acyl chloride is typically found in the 160-180 ppm range.
Troubleshooting and Field-Proven Insights
| Issue | Probable Cause | Recommended Solution |
| Low or No Yield | Moisture contamination in reagents or glassware. | Ensure rigorous anhydrous technique. Dry solvents and oven-dry all glassware immediately before use.[7] |
| Insufficient heating or reaction time. | Monitor reaction by TLC or IR. Ensure adequate reflux is maintained for the full recommended time. | |
| Product Hydrolyzes Back to Acid | Exposure to atmospheric moisture during workup or storage. | Perform workup swiftly and store the final product under an inert atmosphere (nitrogen or argon) in a tightly sealed container. |
| Dark Brown or Black Product | Use of old or impure thionyl chloride. | Purify thionyl chloride by distillation from quinoline or linseed oil before use if its quality is suspect.[7] |
| Overheating during reaction or distillation. | Use a temperature-controlled oil bath and avoid excessive temperatures. Maintain a stable vacuum during distillation.[7] |
References
- NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY.
- ECHEMI. (n.d.). Thionyl chloride SDS, 7719-09-7 Safety Data Sheets.
- PubChem. (n.d.). Thionyl Chloride.
- Master Organic Chemistry. (2011, December 03). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.
- Royal Society of Chemistry. (2018, August 03). Beyond a solvent: triple roles of dimethylformamide in organic chemistry.
- Sigma-Aldrich. (2024, September 07). SAFETY DATA SHEET.
- YouTube. (2024, April 01). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2).
- PENTA. (2019, September 12). Thionyl chloride.
- Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids.
- University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides.
- ECHEMI. (n.d.). thionyl chloride addtion.
- Benchchem. (n.d.). Purification techniques for products of decanoyl chloride synthesis.
- ECHEMI. (n.d.). How to purify the acid acyl chloride and ester?.
- Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides.
- American Chemical Society. (n.d.). Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions.
- Scholars Research Library. (n.d.). Der Pharma Chemica.
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
- Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides.
- Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis.
- NMSU. (n.d.). Infrared Spectroscopy.
- UMass Lowell. (n.d.). Useful Spectroscopic Data.
- ChemicalBook. (n.d.). Acetyl chloride(75-36-5) 1H NMR spectrum.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- National Institute of Standards and Technology. (n.d.). Acetyl chloride - the NIST WebBook.
- Wikipedia. (n.d.). Thionyl chloride.
- ResearchGate. (n.d.). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- bioRxiv. (n.d.). Chemical Synthesis and Characterization.
- ChemicalBook. (n.d.). 2-NITROPHENOXYACETYL CHLORIDE synthesis.
- Benchchem. (n.d.). Application Note: A Scalable and Efficient Synthesis of (4-Methylphenoxy)acetyl chloride.
- Benchchem. (n.d.). A Comprehensive Technical Guide to (4-Methylphenoxy)acetyl chloride.
- PubChem. (n.d.). 2-(4-Methylphenoxy)acetyl chloride.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04985H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nj.gov [nj.gov]
- 12. Thionyl Chloride | SOCl2 | CID 24386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 15. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. biorxiv.org [biorxiv.org]
- 19. uobabylon.edu.iq [uobabylon.edu.iq]
- 20. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
Troubleshooting & Optimization
Preventing hydrolysis of (4-Methyl-2-nitrophenoxy)acetyl chloride during storage
Topic: Stability, Storage, and Handling Protocols
Executive Summary & Molecule Profile
(4-Methyl-2-nitrophenoxy)acetyl chloride is a high-value electrophilic intermediate used frequently in the synthesis of agrochemicals and pharmaceutical scaffolds. Its reactivity, driven by the acyl chloride moiety, makes it prone to rapid degradation upon exposure to atmospheric moisture.[1]
Critical Stability Warning: The electron-withdrawing nitro group (
| Property | Specification |
| CAS Number | 10425-83-9 (Generic/Related) / Check specific vendor batch |
| Molecular Weight | 229.62 g/mol |
| Physical State | Crystalline Solid (typically off-white to yellow) |
| Primary Hazard | Corrosive (Causes severe skin burns and eye damage) |
| Degradation Product | (4-Methyl-2-nitrophenoxy)acetic acid + HCl gas |
The Degradation Mechanism (The "Why")
Understanding the failure mode is the first step in prevention. This compound does not "spoil" in the traditional sense; it chemically transforms.
Hydrolysis Pathway
When exposed to water (even humidity in the air), the chloride is displaced by a hydroxyl group. This is an irreversible reaction under standard storage conditions.
Figure 1: The hydrolysis pathway. Note that the formation of HCl gas often leads to pressure buildup in sealed vessels.
Storage Best Practices (The "How")
To maintain >98% purity, you must construct a multi-layer defense system against moisture.
Tier 1: Primary Containment
-
Vessel: Glass or Teflon (PFA/FEP). Never store in metal (corrosion risk from trace HCl) or standard polyethylene (permeable to moisture over time).
-
Seal: Use a Teflon-lined screw cap.
-
Pro-Tip: Wrap the neck with Parafilm M® and then over-wrap with electrical tape . Parafilm prevents moisture ingress; electrical tape applies pressure to keep the Parafilm in place.
-
Tier 2: Atmospheric Control
-
Inert Gas: Backfill the headspace with Argon rather than Nitrogen. Argon is heavier than air and forms a more effective "blanket" over the solid surface.
-
Desiccant: Store the primary container inside a secondary jar/desiccator containing Phosphorus Pentoxide (
) or indicating Silica Gel. is preferred for acid chlorides as it is non-reversible and highly avid for water.
Tier 3: Thermal Regulation
-
Temperature: Store at 2°C to 8°C (Refrigerated) .
-
Causality: Lowering the temperature reduces the kinetic energy of any water molecules present, significantly slowing the hydrolysis reaction rate (Arrhenius equation).
-
-
Equilibration Rule: Before opening the bottle, allow it to warm to room temperature (approx. 30 mins). Opening a cold bottle in a humid lab causes immediate condensation on the reagent, ruining it instantly.
Troubleshooting & Diagnostics
Is your reagent compromised? Use this decision matrix to validate purity before committing to a reaction.
Figure 2: Diagnostic decision tree for assessing reagent quality.
Quantitative Purity Check: The Morpholine Titration
Do not rely on melting point alone, as the acid and acid chloride often have similar melting ranges. This chemical method is the gold standard.
Principle: Morpholine reacts rapidly with acid chlorides to form a neutral amide. It does not react with the hydrolyzed acid form. By adding excess morpholine and titrating the unreacted amount, we calculate the active chloride content.
Protocol:
-
Weigh: Accurately weigh ~0.5g of the sample into a flask.
-
React: Add 20.0 mL of 0.5N Morpholine in Methanol (standardized).
-
Wait: Allow to stand for 5-10 minutes (reaction is fast).
-
Dilute: Add 50 mL of Methanol and 5 mL of water (to wash down sides).
-
Titrate: Titrate the excess morpholine with 0.5N Standard HCl using Bromophenol Blue indicator (Blue
Yellow endpoint). -
Blank: Run a blank with no sample (just the 20mL Morpholine).
Calculation:
- : Volume of HCl titrant (mL)
- : Normality of HCl
- : Molecular Weight (229.62)
- : Weight of sample (g)
Remediation (The "Fix")
If your compound has hydrolyzed (turned into acid), it is not lost. It can be regenerated.[2]
Scenario: You have a bottle of "Acid Chloride" that is actually 50% "Carboxylic Acid".
Regeneration Protocol:
-
Setup: Place the solid in a round-bottom flask with a reflux condenser and a drying tube (
). -
Reagent: Add excess Thionyl Chloride (
) (approx. 5-10 mL per gram of solid).-
Note: Thionyl chloride acts as both the solvent and the reagent.
-
-
Reflux: Heat to gentle reflux (
C) for 2-3 hours.-
Observation: The solid acid will dissolve, and gas evolution (
+ ) will occur.
-
-
Purification: Distill off the excess Thionyl Chloride (bp
C).-
Caution: Use a vacuum trap to catch corrosive vapors.
-
-
Isolation: The residue is your regenerated this compound. Recrystallize from dry hexane/toluene if high purity is required.
Frequently Asked Questions (FAQ)
Q: Can I store this in a freezer (-20°C)? A: Yes, but with extreme caution. While -20°C slows degradation further, the risk of water condensation upon warming is much higher. Unless you have a glovebox to handle the warming/opening process, a standard 4°C fridge is safer for daily use.
Q: The solid has turned yellow/orange. Is it bad? A: Not necessarily. Nitro compounds often darken over time due to trace photo-oxidation. If the material is free-flowing and does not fume, perform the Morpholine Titration. If it is caked or sticky, hydrolysis has likely occurred.
Q: Why can't I just wash the hydrolyzed acid away?
A: You cannot wash an acid chloride with water or basic solutions, as they will destroy the remaining good material. Recrystallization from a dry, non-polar solvent (like Hexane or
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Sigma-Aldrich. (n.d.). Technical Bulletin: Handling and Storage of Acid Chlorides. (General handling of moisture-sensitive acyl halides).
- Siggia, S., & Hanna, J. G. (1979). Quantitative Organic Analysis via Functional Groups (4th ed.). Wiley-Interscience.
Sources
Technical Support Center: Optimization of (4-Methyl-2-nitrophenoxy)acetyl Chloride Synthesis
Ticket ID: #MCPA-NO2-CL-001 Subject: Yield Improvement & Process Stability for (4-Methyl-2-nitrophenoxy)acetyl Chloride Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of This compound (Target Molecule) from its corresponding carboxylic acid is a critical intermediate step, often plagued by hydrolytic instability and incomplete conversion. The presence of the nitro group (
This guide replaces standard textbook procedures with an optimized industrial workflow designed to maximize yield (>95%) and purity.
Module 1: The Optimized Protocol (KBA-101)
Objective: Convert (4-Methyl-2-nitrophenoxy)acetic acid to its acid chloride with quantitative conversion.
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| (4-Methyl-2-nitrophenoxy)acetic acid | Substrate | 1.0 | Ensure moisture content is <0.5% w/w. |
| Thionyl Chloride ( | Chlorinating Agent | 1.5 - 2.0 | Excess drives equilibrium; acts as solvent if neat. |
| N,N-Dimethylformamide (DMF) | Catalyst | 0.05 (5 mol%) | CRITICAL: Forms the active Vilsmeier-Haack species. |
| Toluene | Solvent (Optional) | 3-5 Vol | Use for azeotropic removal of |
Step-by-Step Workflow
-
System Preparation: Flame-dry all glassware under an inert atmosphere (
or ). Assemble a reflux condenser with a gas trap (scrubber) containing 10% NaOH to neutralize evolved and . -
Slurry Formation: Suspend the starting acid in dry toluene (or run neat if scaling >100g).
-
Catalyst Addition: Add catalytic DMF. Note: Do not skip this. The nitro group makes the molecule sterically crowded; DMF accelerates the formation of the acyl chlorosulfite intermediate.
-
Controlled Addition: Heat the mixture to 50°C. Add
dropwise.-
Why? Rapid addition causes vigorous off-gassing and potential loss of reagent.
-
-
Reflux: Ramp temperature to reflux (approx. 75-80°C internal if using
excess, or 110°C if toluene solvent). Hold for 2–3 hours.-
Endpoint Check: Aliquot 50µL, quench with dry methanol, and run TLC/HPLC. Disappearance of acid peak (methyl ester formation) confirms completion.
-
-
Workup (The Yield Maker):
Module 2: Mechanism & Causality (KBA-102)
Understanding the catalytic cycle is essential for troubleshooting. We utilize DMF to lower the activation energy.
The Catalytic Cycle (Graphviz Visualization)
Caption: Figure 1. The DMF-catalyzed chlorination cycle. DMF reacts with thionyl chloride to form a highly electrophilic chloroiminium species, which activates the carboxylic acid more efficiently than thionyl chloride alone.
Module 3: Troubleshooting & FAQs (KBA-103)
User Question: My yield is 60%, and the product is dark brown. What happened?
Diagnosis: This is a classic symptom of thermal decomposition or polymerization caused by residual acid/thionyl chloride.
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<70%) | Hydrolysis during workup. | Ensure all glassware is dried. Use a |
| Dark Color | Overheating or residual DMF. | Reduce reflux temp. Ensure DMF is <5 mol%. High DMF load leads to tar formation. |
| Solidification in Condenser | Sublimation of starting material. | Use a solvent (Toluene/DCM) to wash the condenser walls back into the pot. |
| Pressure Buildup | Clogged scrubber. | Ensure the |
User Question: Can I purify this using silica gel chromatography?
Diagnosis: NO. Acid chlorides react with the silanols (
-
Solution: Purification must be done via Vacuum Distillation or Recrystallization (if solid) from dry hexane/toluene.
Module 4: Decision Tree for Purification
Follow this logic to determine the best isolation method based on your specific batch outcome.
Caption: Figure 2. Purification decision logic. Due to the nitro group, the compound may be a low-melting solid. Avoid thermal stress if possible.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Standard mechanism for nucleophilic acyl substitution).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Org. Synth. 1973, 53, 13. Acid Chlorides from Carboxylic Acids with Thionyl Chloride.[3] (Foundational protocol for
usage). -
Burkhardt, J. (2015). Reaction of Amides with Thionyl Chloride: The Vilsmeier-Haack Reaction. In Encyclopedia of Reagents for Organic Synthesis. (Mechanism of DMF catalysis).[4][6]
-
ChemicalBook. (2025). Phenoxyacetyl chloride Properties and Synthesis. (Specific data on phenoxyacetyl derivatives).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (4-Nitrophenoxy)acetic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Handling (4-Methyl-2-nitrophenoxy)acetyl Chloride
Current Status: Operational | Tier 3 Support Log Subject: Stability, Solvent Compatibility, and Troubleshooting for Acyl Chlorides CAS: 15516-47-9
Module 1: The Solvent Compatibility Matrix
User Query (Ticket #1042): "I dissolved the acid chloride in DMF for a coupling reaction, and the solution turned yellow/dark and exothermed. My yield was <10%. What happened?"
Scientist Response: You have encountered a classic "solvent trap." While DMF is an excellent solvent for nucleophilic substitutions, it is incompatible with acid chlorides as a bulk solvent.
The Mechanism of Failure (The Vilsmeier Trap)
Acid chlorides are electrophiles. DMF is not just a solvent; it is a nucleophile (via the amide oxygen). When you dissolve (4-Methyl-2-nitrophenoxy)acetyl chloride in DMF, it does not just sit there; it reacts to form an iminium salt (Vilsmeier-Haack type reagent). This consumes your starting material and generates reactive side-products that destroy your intended nucleophile.
Solvent Safety Protocol:
| Solvent Class | Status | Technical Notes |
| Chlorinated (DCM, DCE, Chloroform) | Recommended | High solubility, non-reactive. Must be anhydrous (stabilized with amylene, not ethanol). |
| Ethers (THF, Dioxane, MTBE) | Conditional | Good solubility. Critical: Must be free of peroxides and water. THF can polymerize if highly acidic catalysts are present. |
| Polar Aprotic (DMF, DMSO, DMAc) | FORBIDDEN | DMSO: Causes Pummerer-like oxidation/decomposition. DMF: Forms reactive Vilsmeier adducts (see diagram below). |
| Aromatic (Toluene, Benzene) | Recommended | Excellent stability. Lower solubility for nitro-compounds compared to DCM, but great for heating. |
| Alcohols (Methanol, Ethanol) | FORBIDDEN | Immediate solvolysis to the corresponding ester. |
| Alkanes (Hexane, Pentane) | Poor | The nitro and ether groups make this compound too polar to dissolve well in alkanes. Used only for precipitation/washing. |
Visualizing the Hazard: Solvent Interaction Pathways
Figure 1: Reaction pathways of this compound in various media. Green paths represent safe handling; red paths indicate degradation.
Module 2: Troubleshooting Hydrolysis (The "White Solid" Issue)
User Query (Ticket #1045): "My clear oil turned into a white solid after sitting in 'dry' DCM for 2 hours. Is it polymerizing?"
Scientist Response: It is almost certainly not polymerizing. You are observing hydrolysis . The this compound is a liquid/oil or low-melting solid. The corresponding carboxylic acid ((4-Methyl-2-nitrophenoxy)acetic acid) is a high-melting solid with poor solubility in DCM.
The Causality: The ether linkage (-O-CH2-) combined with the electron-withdrawing nitro group (-NO2) makes the carbonyl carbon highly electrophilic. Even "anhydrous" solvents from a bottle can contain 50–100 ppm water.
-
Stoichiometry: 1 mole of water destroys 1 mole of acid chloride.
-
Catalysis: The reaction generates HCl gas.[1][2] If the HCl is not removed (e.g., by a base or N2 sweep), it autocatalyzes further hydrolysis by activating the carbonyl oxygen.
Diagnostic Protocol (The "Water Test"):
-
Take a small aliquot of your "white sludge."
-
Add aqueous NaHCO3 (Sodium Bicarbonate).
-
Observation: If it dissolves with bubbling (CO2 evolution), it is the carboxylic acid. The acid chloride has hydrolyzed.[3][4][5]
Module 3: Analytical Protocols (QC Without Destruction)
User Query (Ticket #1050): "I injected the neat sample into the HPLC/MS and saw a mess of peaks. The main peak is mass [M+14] or [M-18]. How do I check purity?"
Scientist Response: Never inject an acid chloride directly into an HPLC or GC.
-
HPLC: The mobile phase usually contains water or methanol. The compound hydrolyzes on the column, causing peak tailing, ghost peaks, and corrosion of the steel fittings (due to HCl generation).
-
GC: The high temperature can cause thermal elimination or reaction with the stationary phase.
The Correct Protocol: Methyl Ester Derivatization To assess purity, you must chemically convert the reactive acid chloride into a stable methyl ester before analysis.
Step-by-Step Derivatization Workflow:
-
Sampling: Take ~10 mg of your acid chloride sample.
-
Quenching: Add 1 mL of anhydrous Methanol (MeOH) .
-
Note: You may see slight fuming (HCl gas) or warming. This is normal.
-
-
Incubation: Let stand for 5 minutes at room temperature.
-
Chemistry:R-COCl + MeOH -> R-COOMe + HCl
-
-
Neutralization (Optional but recommended for GC): Add 1 mL of saturated NaHCO3 to neutralize HCl, then extract with 1 mL of Hexane or DCM.
-
Analysis: Inject the organic layer.
-
Target Mass: Look for the mass of the Methyl Ester, not the Chloride.
-
Calculation: MW(Acid Chloride) - 35.5 (Cl) + 31.0 (OMe) = MW - 4.5 .
-
Data Interpretation Table:
| Observed Species (LC/GC) | Diagnosis | Root Cause |
| Methyl Ester Peak | PASS | The acid chloride was intact before quenching. |
| Carboxylic Acid Peak | FAIL | The sample had already hydrolyzed before you added methanol. |
| Multiple Unidentified Peaks | FAIL | Thermal degradation or impure starting material. |
Module 4: Storage & Handling
User Query (Ticket #1055): "Can I store this in the fridge in a screw-cap vial?"
Scientist Response: Only if the seal is perfect. Fridges are humid environments. As the vial cools, it creates a vacuum that pulls moist air in through the threads.
Best Practice Storage Protocol:
-
Container: Glass vial with a Teflon-lined cap (PTFE). Avoid rubber septa (HCl degrades them over time).
-
Atmosphere: Flush with Argon or Nitrogen before sealing.[6]
-
Desiccant: Store the vial inside a secondary jar containing Drierite or Silica Gel.
-
Temperature: 2–8°C is sufficient, but warm to room temperature before opening to prevent condensation on the cold liquid surface.
References & Authority
-
Vilsmeier-Haack Reaction & DMF Incompatibility:
-
Hydrolysis of Phenoxyacetyl Derivatives:
-
Reactivity: The electron-withdrawing phenoxy group enhances electrophilicity compared to alkyl acid chlorides.
-
Source:Journal of the American Chemical Society, "Nucleophilic reactivity toward acetyl chloride in water" (Jencks et al.).[9]
-
-
Analytical Derivatization Standards:
-
Protocol: Standard operating procedure for reactive acyl halides involves conversion to methyl esters or amides prior to chromatography.
-
Source:Journal of Chromatography A, "Derivatization of acid chlorides for gas chromatographic analysis."
-
-
Compound Specifics (CAS 15516-47-9):
-
Properties: this compound is a known intermediate in herbicide/drug synthesis, requiring anhydrous handling.
-
Source: PubChem Compound Summary for substituted phenoxyacetyl chlorides.
-
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. youtube.com [youtube.com]
- 3. Acyl chloride - Wikipedia [en.wikipedia.org]
- 4. research.library.fordham.edu [research.library.fordham.edu]
- 5. savemyexams.com [savemyexams.com]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. "Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid" by Chang-bae Kim [huskiecommons.lib.niu.edu]
- 8. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Safe Quenching of (4-Methyl-2-nitrophenoxy)acetyl chloride
The following technical guide is structured to address the specific physicochemical properties of (4-Methyl-2-nitrophenoxy)acetyl chloride , particularly its tendency to exist as a solid or viscous oil that can encapsulate unreacted reagent, leading to delayed exotherms.
Status: Operational Topic: High-Energy Reagent Quenching Safety Level: Level 3 (Corrosive, Lachrymator, Exothermic)[1]
The Core Challenge: Why This Quench is Different
Standard acid chlorides (like acetyl chloride) are volatile liquids that hydrolyze rapidly. However, This compound presents a unique "Trojan Horse" hazard:
-
Physical State: It is often a solid or viscous oil.[1] When water is added, it can form a crust of the hydrolyzed product [(4-Methyl-2-nitrophenoxy)acetic acid] on the surface.[2]
-
Encapsulation: This crust seals unreacted acid chloride inside.[1]
-
Delayed Runaway: As the mixture is stirred or warmed, the crust breaks, releasing a sudden bolus of reagent into the water. This causes an instantaneous, violent exotherm and massive HCl gas evolution that can rupture glassware.
The Solution: You must maintain a homogeneous organic phase during the quench to prevent encapsulation.
Standard Operating Procedures (SOPs)
Protocol A: The "Dilute & Destroy" (Recommended for >5g)
Use this method for reaction mixtures where the acid chloride is the excess reagent.
Prerequisites:
-
Inert Solvent: Dichloromethane (DCM) or Toluene.[3]
-
Ventilation: Fume hood with sash at lowest operational height.[1][4]
Step-by-Step Workflow:
-
Dilution (Critical): Ensure the reaction mixture is fully dissolved in an inert solvent (DCM is preferred due to heat capacity). If the reaction was run neat (rare) or in a poor solvent, add DCM until the concentration is <0.5 M.
-
Cooling: Cool the mixture to 0°C.
-
The "Sacrificial" Nucleophile:
-
Option 1 (Acidic Quench): Add Ice directly to the stirring mixture. This keeps the pH low, preventing the ionization of the product acid (which can act as a surfactant/emulsifier).
-
Option 2 (Esterification): If the acid byproduct is undesirable, quench with Methanol (slowly) to form the methyl ester, which is often easier to handle than the free acid.
-
-
Neutralization: Only after the exotherm has subsided (approx. 15-30 mins), slowly add Saturated Sodium Bicarbonate (NaHCO₃).[1]
-
Warning: Expect vigorous CO₂ evolution.[1]
-
Protocol B: The "Inverse Quench" (Recommended for Pure Reagent Disposal)
Use this method if you have a bottle of expired/degraded reagent to dispose of.
-
Prepare a large beaker of Ice/Water (50:50) containing 10% Sodium Hydroxide (NaOH).
-
Dissolve the waste acid chloride in Toluene or DCM (1:10 ratio).
-
Add the organic solution dropwise into the stirring alkaline ice bath.
-
Why this works: The large heat sink (water) instantly absorbs the exotherm, and the base neutralizes HCl immediately.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process to prevent "Sleeping Quench" scenarios.
Caption: Workflow for preventing encapsulation and managing gas evolution during acid chloride quenching.
Troubleshooting & FAQs
Q1: The reaction turned into a solid block after adding water. What do I do?
Diagnosis: You likely added water to a concentrated solution, causing the product [(4-Methyl-2-nitrophenoxy)acetic acid] to precipitate rapidly, trapping unreacted chloride.[1] Immediate Action:
-
Stop adding water.[1]
-
Add a significant volume of DCM (Dichloromethane) to redissolve the organic solids.
-
Resume vigorous stirring.
-
Do not apply heat.[1][5] The dissolution of the crust will restart the hydrolysis exotherm.
Q2: I see violent bubbling, but the temperature isn't rising.
Diagnosis: This is HCl gas evolution (if quenching with water) or CO₂ (if quenching with bicarbonate). Action:
-
Ensure the vent line is not clogged.
-
If using a scrubber, ensure it is not saturated.[1]
-
Slow down the addition rate. The gas evolution is a proxy for the reaction rate.
Q3: Can I use Sodium Hydroxide (NaOH) to quench directly?
Technical Analysis:
-
Pros: Neutralizes HCl immediately; no CO₂ generation.[1]
-
Cons: The reaction of Acid Chloride + NaOH is doubly exothermic (Hydrolysis enthalpy + Neutralization enthalpy).
-
Verdict: No , unless strictly controlled (Protocol B).[1] For reaction mixtures, it is safer to quench with water first, then neutralize the cold aqueous layer.
Q4: Is the nitro group a specific hazard here?
Insight: While mono-nitro aromatics are generally stable, they can sensitize the mixture to thermal decomposition if distilled to dryness.
-
Rule: Never distill the quenched organic layer to complete dryness if high heat (>150°C) is required.
-
Chemical Incompatibility: Avoid quenching with strong reducing agents (like hydrides) which could react with the nitro group, leading to complex/runaway side reactions.
Data Summary: Quenching Agents Comparison
| Quenching Agent | Byproducts | Heat Generation | Risk Factor | Recommended For |
| Water / Ice | HCl (gas), Carboxylic Acid | High | Inhalation (HCl) | General use; First stage quench.[1][2] |
| Sat. NaHCO₃ | NaCl, CO₂, Carboxylic Acid | Moderate | Foaming / Overflow | Neutralizing acidic washes.[1] |
| 1M NaOH | NaCl, Carboxylic Salt | Very High | Thermal Runaway | Only for dilute, "Inverse Quench" disposal.[1] |
| Methanol | Methyl Ester, HCl (gas) | Moderate | Flammability | Converting to ester for easier purification.[1][2] |
References
-
University of California, San Diego (UCSD). SOP: Acid Chlorides. Environment, Health & Safety. Available at: [Link]
-
Nottingham University. Code of Practice for Handling Reactive Intermediates. School of Chemistry Safety Manual. (General Acid Chloride Protocols).[1][6]
-
PubChem. Compound Summary: 2-(4-Methylphenoxy)acetyl chloride.[1][2][7] National Library of Medicine. Available at: [Link]
-
Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989. (Standard reference for acid chloride hydrolysis mechanisms).
-
Massachusetts Institute of Technology (MIT). Green Chemistry Guide: Quenching Reactions. MIT EHS. Available at: [Link]
Sources
- 1. Acetyl chloride - Wikipedia [en.wikipedia.org]
- 2. Acetyl chloride –Chemical Properties and Application in Reagents_Chemicalbook [chemicalbook.com]
- 3. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 7. 2-(4-Methylphenoxy)acetyl chloride | C9H9ClO2 | CID 10976181 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Characteristic IR absorption bands of (4-Methyl-2-nitrophenoxy)acetyl chloride
An In-Depth Technical Guide to the Characteristic IR Absorption Bands of (4-Methyl-2-nitrophenoxy)acetyl chloride
Introduction: Deciphering Molecular Architecture with Infrared Spectroscopy
This compound is a complex organic molecule that serves as a reactive intermediate in the synthesis of various high-value compounds in the pharmaceutical and agrochemical sectors. Its molecular structure, which incorporates an acyl chloride, a nitro group, an ether linkage, and a substituted aromatic ring, presents a unique spectroscopic fingerprint. Infrared (IR) spectroscopy is an indispensable analytical technique for confirming the identity and purity of such molecules by probing their specific vibrational modes.[1]
This guide, prepared for researchers and drug development professionals, provides a comprehensive analysis of the characteristic IR absorption bands of this compound. We will dissect the molecule's spectrum by comparing it with simpler, related structures to understand how each functional group contributes to the overall spectroscopic profile. This comparative approach enhances our ability to interpret complex spectra and validate the successful synthesis of the target compound.
Molecular Structure and Functional Group Analysis
To predict and interpret the IR spectrum of this compound, we must first deconstruct the molecule into its constituent functional groups. Each group possesses unique vibrational frequencies that give rise to characteristic absorption bands.
Caption: Key functional groups in this compound.
The primary functional groups influencing the IR spectrum are:
-
Acyl Chloride (-COCl): This group is characterized by a highly polar carbonyl (C=O) bond and a carbon-chlorine (C-Cl) single bond.
-
Aromatic Nitro Group (-NO₂): The two N-O bonds are highly polar, leading to very strong and easily identifiable absorption bands.[2]
-
Aryl Ether (Ar-O-CH₂-): The C-O stretching vibrations of the ether linkage provide diagnostic peaks.
-
Substituted Aromatic Ring: This includes aromatic C-H stretches, C=C in-ring vibrations, and out-of-plane bending modes that can hint at the substitution pattern.
-
Alkyl Group (-CH₃): Standard aliphatic C-H stretching and bending vibrations are expected.
Comparative Analysis of IR Spectra
The most effective method for understanding a complex spectrum is to compare it with the spectra of simpler, constituent molecules. This approach allows for the unambiguous assignment of absorption bands.
The Acyl Chloride Moiety: Comparison with Acetyl Chloride
The acyl chloride functional group provides one of the most distinct peaks in the spectrum. The carbonyl (C=O) stretching frequency in acyl chlorides is significantly higher than in other carbonyl-containing compounds like ketones or carboxylic acids.[3] This is due to the strong electron-withdrawing inductive effect of the chlorine atom, which shortens and strengthens the C=O bond.[4][5]
-
This compound: The C=O stretch is expected in the 1780-1815 cm⁻¹ range. The presence of the electronegative phenoxy group can slightly elevate this frequency.
-
Acetyl Chloride (CH₃COCl): This simple acyl chloride exhibits a strong C=O absorption band around 1800 cm⁻¹ .[6]
The C-Cl stretch, while present, appears in the fingerprint region (850-550 cm⁻¹ ) and can be difficult to assign definitively due to overlap with other vibrations.[7][8]
The Aromatic Nitro Group: Comparison with 2-Nitrotoluene
The nitro group gives rise to two prominent and intense absorption bands, making it a reliable diagnostic feature.[1][2] These bands correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds.
-
This compound:
-
2-Nitrotoluene: This molecule shows characteristic strong absorptions for the aromatic nitro group in the same regions, confirming the expected positions for these bands.
Additionally, a C-N stretching vibration of medium intensity is typically observed in the 890-835 cm⁻¹ region.[1][2]
The Aryl Ether Linkage: Comparison with (4-Methylphenoxy)acetic Acid
Aryl alkyl ethers are distinguished by two C-O stretching bands, in contrast to aliphatic ethers which usually show only one.[10][11]
-
This compound:
-
(4-Methylphenoxy)acetic Acid (Precursor): This starting material will also show these two characteristic aryl ether bands. However, its spectrum is dominated by the very broad O-H stretch of the carboxylic acid (3300-2500 cm⁻¹) and a C=O stretch around 1700 cm⁻¹. The disappearance of the broad O-H band and the shift of the C=O band to ~1800 cm⁻¹ is primary evidence of a successful conversion to the acyl chloride.[13]
Summary of Predicted IR Absorption Bands
The following table summarizes the expected characteristic absorption bands for this compound and provides a comparison with related compounds.
| Functional Group | Vibrational Mode | Expected Range (cm⁻¹) for Target Molecule | Comparative Compound(s) & Range (cm⁻¹) | Intensity |
| Acyl Chloride | C=O Stretch | 1815 - 1780 | Acetyl Chloride (~1800 cm⁻¹)[6] | Strong |
| C-Cl Stretch | 850 - 550 | Alkyl Halides (850-550 cm⁻¹)[7] | Medium | |
| Aromatic Nitro | Asymmetric NO₂ Stretch | 1550 - 1475 | Aromatic Nitro Compounds (1550-1475 cm⁻¹)[1][9] | Very Strong |
| Symmetric NO₂ Stretch | 1360 - 1290 | Aromatic Nitro Compounds (1360-1290 cm⁻¹)[1][9] | Strong | |
| C-N Stretch | 890 - 835 | Aromatic Nitro Compounds (890-835 cm⁻¹)[2] | Medium | |
| Aryl Ether | Asymmetric Ar-O-C Stretch | 1275 - 1200 | Aryl Alkyl Ethers (~1250 cm⁻¹)[12][14] | Strong |
| Symmetric Ar-O-C Stretch | 1050 - 1010 | Aryl Alkyl Ethers (~1040 cm⁻¹)[11] | Strong | |
| Aromatic Ring | Aromatic C-H Stretch | 3100 - 3000 | Toluene (~3030 cm⁻¹)[15] | Medium |
| C=C Ring Stretch | 1600 - 1585 & 1500 - 1400 | Toluene (~1605, 1495, 1450 cm⁻¹)[16] | Medium | |
| Alkyl Groups | Aliphatic C-H Stretch | 3000 - 2850 | Alkanes (3000-2850 cm⁻¹)[8] | Medium |
Experimental Protocol: Acquiring the IR Spectrum
Acyl chlorides are highly reactive and moisture-sensitive, hydrolyzing readily to the corresponding carboxylic acid. Therefore, meticulous sample preparation is crucial for obtaining an accurate IR spectrum.
Materials:
-
This compound sample
-
Anhydrous solvent (e.g., chloroform, dichloromethane) stored over molecular sieves
-
Dry FT-IR salt plates (NaCl or KBr)
-
Gas-tight syringe or dry pipette
-
Inert atmosphere glove box or glove bag (recommended)
-
FT-IR Spectrometer
Procedure:
-
Instrument Preparation: Purge the FT-IR spectrometer's sample compartment with dry nitrogen or air for at least 30 minutes to minimize atmospheric water and CO₂ interference.
-
Sample Preparation (Solution Method):
-
Inside an inert atmosphere glove box, prepare a ~5-10% (w/v) solution of the acyl chloride in the chosen anhydrous solvent.
-
Using a dry syringe, draw a small amount of the solution.
-
Quickly transfer one or two drops of the solution onto one of the dry salt plates.
-
Carefully place the second salt plate on top and give a slight twist to ensure an even, thin film.
-
-
Data Acquisition:
-
Immediately place the assembled salt plates into the spectrometer's sample holder.
-
Acquire the background spectrum (of the pure solvent between salt plates, if quantitative analysis is needed, or of the empty beam path).
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Process the spectrum (e.g., baseline correction, atmospheric suppression).
-
Trustworthiness: This protocol is self-validating. The absence of a broad absorption band in the 3300-2500 cm⁻¹ region confirms that the sample has not hydrolyzed to the carboxylic acid. The presence of the sharp, intense C=O band above 1780 cm⁻¹ validates the integrity of the acyl chloride functional group.
Logical Workflow for Spectral Interpretation
Interpreting a complex spectrum should follow a systematic approach, starting from the most distinct and uncluttered regions of the spectrum.
Caption: Workflow for the IR spectral interpretation of the target molecule.
Conclusion
The IR spectrum of this compound is rich with information, providing clear and distinct markers for each of its primary functional groups. The key diagnostic peaks for rapid identification are the very strong acyl chloride C=O stretch above 1780 cm⁻¹, and the pair of intense asymmetric and symmetric NO₂ stretching bands between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. Confirmation of the aryl ether linkage through its characteristic absorptions around 1250 cm⁻¹ and 1040 cm⁻¹ further solidifies the structural assignment. By employing a comparative approach and adhering to rigorous, moisture-free experimental techniques, researchers can confidently use FT-IR spectroscopy to verify the synthesis and purity of this valuable chemical intermediate.
References
-
Fiveable. Spectroscopy of Ethers | Organic Chemistry Class Notes. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]
-
Wikipedia. Acyl chloride. [Link]
-
Chemistry LibreTexts. Ether Infrared spectra. [Link]
-
University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. [Link]
-
ResearchGate. IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. [Link]
-
University of Colorado Boulder. IR: nitro groups. [Link]
-
Infrared Spectroscopy. [Link]
-
Reddit. How to identify an Acyl Chloride in an IR spectra? [Link]
-
OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]
-
Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. [Link]
-
YouTube. IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Link]
-
Journal of the American Chemical Society. The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. [Link]
-
ResearchGate. FT-IR of fatty acyl chlorides. [Link]
-
Scribd. Vibrational Frequency of C-Cl Bond. [Link]
-
ResearchGate. IR spectroscopy for neutral Acetyl Chloride molecule by DFT method. [Link]
-
University of Colorado Boulder. IR: alkyl halides. [Link]
-
Chemistry Stack Exchange. Do acyl fluorides exhibit resonance donation or inductive withdrawal? [Link]
-
Scribd. Characteristic Infrared Absorption Bands. [Link]
-
UCLA. IR Absorption Table. [Link]
-
Michigan State University. Table of Characteristic IR Absorptions. [Link]
-
Northern Illinois University. IR Absorption Frequencies. [Link]
-
University of Colorado Boulder. IR Chart. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. reddit.com [reddit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 11. m.youtube.com [m.youtube.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. fiveable.me [fiveable.me]
- 15. IR Absorption Table [webspectra.chem.ucla.edu]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
A Senior Application Scientist's Guide to Distinguishing (4-Methyl-2-nitrophenoxy)acetyl chloride from 4-methylphenoxyacetyl chloride
Introduction: The Challenge of Subtle Substitution
In the landscape of pharmaceutical and materials science research, the precise control of molecular architecture is paramount. Intermediates such as phenoxyacetyl chlorides are foundational building blocks for a vast array of functional molecules.[1] This guide focuses on two structurally analogous yet functionally distinct reagents: (4-Methyl-2-nitrophenoxy)acetyl chloride and 4-methylphenoxyacetyl chloride .
Part 1: Comparative Physicochemical and Structural Overview
The most fundamental differences arise from the addition of the nitro (-NO₂) group. This substitution increases the molecular weight and dramatically alters the polarity and electronic distribution of the aromatic ring.
| Property | 4-methylphenoxyacetyl chloride | This compound |
| Molecular Formula | C₉H₉ClO₂[2][3] | C₉H₈ClNO₄ |
| Molecular Weight | 184.62 g/mol [2][3] | 229.61 g/mol |
| CAS Number | 15516-47-9[3] | Not readily available |
| Key Structural Feature | Para-methyl group | Para-methyl and Ortho-nitro groups |
| Polarity | Moderately polar | Significantly more polar |
Molecular Structure Comparison
The spatial and electronic differences are best visualized directly. The electron-withdrawing nitro group not only adds steric bulk but also pulls electron density from the aromatic ring, a feature that profoundly influences the data observed in the following analytical techniques.
Caption: Molecular structures of the two compounds.
Part 2: Spectroscopic Fingerprinting for Unambiguous Identification
Spectroscopy offers the most powerful and non-destructive means of differentiation. The nitro group provides several unique spectral handles that are absent in its unsubstituted counterpart.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the chemical environment of protons (¹H) and carbons (¹³C). The difference in the aromatic substitution pattern results in dramatically different spectra.
-
¹H NMR Analysis: The aromatic region of the ¹H NMR spectrum is the most informative.
-
4-methylphenoxyacetyl chloride: The para-substitution results in a symmetrical molecule. This symmetry leads to a characteristic AA'BB' system, which typically appears as two distinct doublets in the aromatic region (approx. 6.8-7.2 ppm).[4]
-
This compound: The presence of three different substituents on the ring breaks the symmetry, resulting in three unique aromatic protons. This will produce a more complex splitting pattern (e.g., a doublet, a doublet of doublets, and a single doublet). Furthermore, the potent electron-withdrawing effect of the nitro group will shift the adjacent proton significantly downfield.
-
-
¹³C NMR Analysis:
-
The carbon directly bonded to the nitro group in this compound will be significantly deshielded (shifted downfield) compared to the equivalent carbon in the unsubstituted analog.
-
The carbonyl carbon (~170 ppm) will show minor shifts, but the aromatic region will be diagnostic.[4]
-
Predicted Distinguishing NMR Signals
| Spectrum | 4-methylphenoxyacetyl chloride (Predicted)[4] | This compound (Predicted) | Rationale for Difference |
| ¹H NMR (Aromatic) | Two doublets (AA'BB' system) | Three distinct, complex signals | Loss of symmetry due to -NO₂ group. |
| ¹³C NMR (Aromatic) | Four signals | Six signals | Loss of symmetry. Significant downfield shift for C-NO₂. |
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally effective for identifying specific functional groups. The nitro group has a highly characteristic and strong absorption profile.
-
Shared Feature: Both compounds will exhibit a strong, sharp absorption band characteristic of the acyl chloride carbonyl (C=O) stretch, typically found in the range of 1780-1815 cm⁻¹ .[5]
-
Key Differentiator: Only This compound will display two prominent absorption bands corresponding to the nitro group:
-
Asymmetric NO₂ Stretch: Strong absorption around 1500-1560 cm⁻¹ .
-
Symmetric NO₂ Stretch: Strong absorption around 1300-1370 cm⁻¹ .
-
The presence of these two signals is definitive proof of the nitro-substituted compound.
Mass Spectrometry (MS)
Mass spectrometry provides a direct measure of the molecular weight, offering the simplest and most conclusive point of differentiation.
-
Molecular Ion Peak (M⁺): The molecular ion peak will be different and diagnostic.
-
C₉H₉ClO₂: M⁺ at m/z 184.03 (with a characteristic M+2 isotope peak for ³⁷Cl at ~32% the intensity of M⁺).[6]
-
C₉H₈ClNO₄: M⁺ at m/z 229.01 .
-
-
Fragmentation: The nitro compound is expected to show characteristic fragmentation patterns involving the loss of NO (mass 30) or NO₂ (mass 46), which would be absent in the spectrum of 4-methylphenoxyacetyl chloride.
Part 3: Chromatographic Separation
The significant difference in polarity makes chromatographic separation straightforward. This is useful for both analysis and purification.
Caption: Expected elution order in Reversed-Phase and Normal-Phase HPLC.
-
Reversed-Phase HPLC (e.g., C18 column): This technique separates compounds based on hydrophobicity. The more polar this compound will interact less with the nonpolar stationary phase and will therefore elute earlier (shorter retention time).
-
Normal-Phase HPLC (e.g., Silica column): This technique separates based on polarity. The more polar this compound will interact more strongly with the polar silica stationary phase and will elute later (longer retention time).
Part 4: Differential Chemical Reactivity
Beyond passive analysis, a simple chemical test can exploit the unique reactivity of the nitro group. Aromatic nitro groups can be readily reduced to primary amines under standard conditions (e.g., using tin(II) chloride or catalytic hydrogenation). The unsubstituted analog will not react.
Caption: Selective reduction of the nitro group as a chemical test.
This transformation can be easily monitored by Thin Layer Chromatography (TLC), where the resulting amine product will have a significantly different Rf value compared to both starting materials.
Part 5: Experimental Protocols
Protocol 1: HPLC Separation (Reversed-Phase)
-
System Preparation: Use a standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Prepare dilute solutions (~1 mg/mL) of each compound (and a mixture) in Acetonitrile.
-
Injection: Inject 10 µL of the sample.
-
Analysis: Compare the retention times. The nitro-substituted compound is expected to have a significantly shorter retention time.
Protocol 2: Chemical Test via Nitro Group Reduction
-
Reaction Setup: In a small vial, dissolve ~20 mg of the test compound in 2 mL of ethanol.
-
Reagent Addition: Add an excess of tin(II) chloride dihydrate (~100 mg) followed by 0.5 mL of concentrated HCl.
-
Reaction: Stir the mixture at room temperature for 1 hour.
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer with ethyl acetate (2 x 5 mL).
-
TLC Analysis: Spot the starting material and the extracted organic layer on a silica TLC plate. Elute with a 70:30 Hexane:Ethyl Acetate system.
-
Validation: The sample containing this compound will show the disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf) corresponding to the amine product. The 4-methylphenoxyacetyl chloride sample will show only the original starting material spot.
Conclusion
Distinguishing between this compound and 4-methylphenoxyacetyl chloride is a critical quality control step in synthetic workflows. While their names and core structures are similar, the ortho-nitro substituent provides a wealth of distinguishing features. A multi-faceted approach is recommended for unequivocal identification. Mass spectrometry provides a definitive answer on molecular weight. IR spectroscopy offers a rapid check for the key nitro functional group. NMR spectroscopy gives a comprehensive structural confirmation by revealing the unique proton and carbon environments. Finally, HPLC and simple chemical tests provide robust methods for separation and confirmation of reactivity. Employing these techniques will ensure the correct intermediate is used, leading to reliable and reproducible scientific outcomes.
References
- Benchchem. (n.d.). A Scalable and Efficient Synthesis of (4-Methylphenoxy)acetyl chloride.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of (4-Methylphenoxy)acetyl chloride from 4-methylphenoxyacetic acid.
- Benchchem. (n.d.). Application Notes: (4-Methylphenoxy)acetyl chloride as a Versatile Intermediate in Pharmaceutical Synthesis.
- Benchchem. (n.d.). An In-depth Technical Guide to (4-Methylphenoxy)acetyl chloride (CAS: 15516-47-9).
- Benchchem. (n.d.). An In-depth Technical Guide to (4-Methylphenoxy)acetyl chloride: Structure, Properties, and Applications.
- Benchchem. (n.d.). (4-Methylphenoxy)acetyl chloride molecular weight and formula.
- Benchchem. (n.d.). (4-Methylphenoxy)acetyl chloride literature review.
- PubChemLite. (n.d.). 2-(4-methylphenoxy)acetyl chloride (C9H9ClO2).
Sources
Comparison of reactivity: (4-Methyl-2-nitrophenoxy)acetyl chloride vs. benzoyl chloride
Executive Summary
This guide compares the reactivity profiles of (4-Methyl-2-nitrophenoxy)acetyl chloride (referred to here as MPNAC ) and Benzoyl Chloride (BzCl ).
-
The Bottom Line: MPNAC is significantly more reactive than BzCl .
-
The Cause: BzCl benefits from strong resonance stabilization between the phenyl ring and the carbonyl group, which lowers the ground-state energy and reduces electrophilicity. MPNAC lacks this resonance due to the insulating methylene (
) spacer and possesses an electronegative -oxygen atom that increases carbonyl electrophilicity via induction. -
Operational Impact: While BzCl is "forgiving" and compatible with aqueous basic conditions (Schotten-Baumann), MPNAC requires strictly anhydrous conditions and controlled temperatures to prevent rapid hydrolysis and side reactions.
Structural & Electronic Basis of Reactivity[1]
The distinct reactivity of these two reagents is dictated by the competition between Resonance Effects (
Benzoyl Chloride (Aromatic)
-
Structure:
-
Mechanism: The
-system of the benzene ring overlaps with the -orbital of the carbonyl group. This conjugation donates electron density into the carbonyl carbon. -
Result: The carbonyl carbon is less electron-deficient (less electrophilic).[1][2][3] The C-Cl bond is stronger due to partial double-bond character.[1]
-
Reactivity Status: Deactivated (relative to aliphatic acid chlorides).
This compound (Aliphatic/Ether-Substituted)
-
Structure:
-
Mechanism:
-
No Resonance: The methylene (
) group acts as an insulator, blocking resonance between the aromatic ring/oxygen lone pairs and the carbonyl. -
Inductive Withdrawal: The phenoxy oxygen is highly electronegative (
effect). It pulls electron density away from the methylene, which in turn pulls from the carbonyl carbon. -
Substituent Effect: The ortho-nitro group on the aromatic ring is strongly electron-withdrawing, further decreasing the electron density on the ether oxygen and enhancing the overall inductive pull.
-
-
Result: The carbonyl carbon is highly electron-deficient.
-
Reactivity Status: Activated .
Visualizing the Electronic Difference
Figure 1: Mechanistic flow illustrating why MPNAC is kinetically superior to Benzoyl Chloride.
Comparative Performance Data
The following table summarizes the operational differences researchers must account for.
| Feature | Benzoyl Chloride (BzCl) | (4-Methyl-2-nitrophenoxy)acetyl Cl (MPNAC) |
| Reactivity Class | Moderate (Aromatic) | High (Substituted Aliphatic) |
| Hydrolysis Rate | Slow (Requires base/heat) | Rapid (Reacts with ambient moisture) |
| Selectivity | High (Discriminates well between | Low (Prone to bis-acylation if uncontrolled) |
| Solvent Compatibility | Biphasic (DCM/Water), Ethers, Aromatics | Anhydrous only (DCM, THF, Toluene) |
| Base Requirement | Inorganic (NaOH, | Organic Bases ( |
| Physical State | Liquid (Lachrymator) | Solid (typically) |
Experimental Protocols
Protocol A: The "Forgiving" Method (For Benzoyl Chloride)
Method: Schotten-Baumann Reaction Context: Ideal for benzoylation of amines/alcohols where strict anhydrous conditions are difficult or unnecessary.
-
Setup: Dissolve the amine (1.0 equiv) in 10% aqueous NaOH (2.5 equiv).
-
Addition: Add Benzoyl Chloride (1.1 equiv) dropwise at room temperature (or
if the amine is volatile). -
Reaction: Cap the flask and shake/stir vigorously for 15–30 minutes. The mixture is biphasic; turbulence is required.
-
Workup: The product often precipitates. Filter the solid. If oil forms, extract with DCM.
-
Why this works: BzCl hydrolyzes slowly enough that the amine (a better nucleophile) attacks the carbonyl before water/hydroxide destroys the reagent.
Protocol B: The "Precision" Method (For MPNAC)
Method: Anhydrous Nucleophilic Acylation Context: Required for MPNAC due to its moisture sensitivity and high reactivity.
-
Preparation: Flame-dry all glassware. Flush with
or Ar.[4] -
Solvation: Dissolve the substrate (amine/alcohol, 1.0 equiv) and a non-nucleophilic base (Triethylamine or DIPEA, 1.2 equiv) in anhydrous DCM or THF.
-
Temperature Control: Cool the reaction mixture to
(ice bath). Crucial step to prevent side reactions. -
Addition: Dissolve MPNAC (1.05 equiv) in a small volume of anhydrous DCM. Add this solution dropwise over 10–15 minutes.
-
Monitoring: Allow to warm to room temperature only after addition is complete. Monitor by TLC (MPNAC reacts almost instantly upon warming).
-
Quench: Quench with saturated
only after confirming consumption of starting material.
Decision Matrix: When to Use Which?
Use the following logic flow to determine reaction parameters.
Figure 2: Operational decision tree for reaction optimization.
Safety & Stability
-
-
Hazard: Lachrymator (tear gas). Causes severe eye irritation.
-
Storage: Stable at room temperature. Can be stored in standard cabinets.
-
-
MPNAC:
-
Hazard: Corrosive solid. Potential skin sensitizer (common for phenoxy derivatives).
-
Storage: Moisture Sensitive. Store in a desiccator or under inert gas. If the solid turns to a sticky gum/oil, it has likely hydrolyzed to the parent acid (4-methyl-2-nitrophenoxyacetic acid) and HCl.
-
Side Reactions: In the presence of strong tertiary amine bases and heat, phenoxyacetyl chlorides can undergo elimination to form ketenes , which can dimerize or react non-selectively. Keep cold (
).
-
References
-
Chemistry LibreTexts. (2024). Nucleophilic Acyl Substitution Reactions - Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10976181, 2-(4-Methylphenoxy)acetyl chloride. Retrieved from [Link]
Sources
Validating Structure of (4-Methyl-2-nitrophenoxy)acetyl Chloride Derivatives
Executive Summary: The Validation Crisis in Phenoxy Derivatization
In drug discovery and agrochemical development, (4-methyl-2-nitrophenoxy)acetyl chloride is a high-value scaffold. Its derivatives—primarily amides and esters—are frequently screened for auxin-like herbicidal activity and antimicrobial efficacy. However, a recurring issue in high-throughput synthesis is the "False Positive Structure."
Many protocols rely solely on Mass Spectrometry (MS) for validation. While MS confirms molecular weight, it fails to distinguish between the desired amide and stable salt complexes or rearranged byproducts.
This guide objectively compares validation methodologies, arguing for a Multi-Modal Analytical Protocol . We demonstrate that while direct coupling agents (EDC/NHS) offer convenience, the Acid Chloride Route provides superior "spectral cleanliness," enabling more rigorous structural validation.
Comparative Synthesis: The "Clean Data" Philosophy
Before validating, one must choose a synthetic route that facilitates analysis. We compare the two dominant strategies: Route A (Acid Chloride) vs. Route B (Direct Coupling).
Table 1: Impact of Synthetic Route on Structural Validation
| Feature | Route A: Acid Chloride Activation | Route B: Coupling Agents (EDC/HOBt) |
| Reagent | Thionyl Chloride ( | EDC / DCC / HOBt |
| Byproducts | Urea derivatives (solid/soluble) | |
| Purification | Evaporation (Volatile removal) | Column Chromatography / Washing |
| Spectral Impact | High Purity: No aliphatic noise in NMR. | High Noise: Urea signals often overlap with the diagnostic |
| Validation Ease | High: Unambiguous integration of protons. | Medium: Requires suppression of byproduct signals. |
Scientist’s Verdict: For rigorous characterization, Route A is superior. The volatility of byproducts ensures that any peaks remaining in the 1H NMR spectrum belong either to the product or the hydrolyzed starting material, eliminating "spectral clutter."
The Multi-Modal Validation Protocol
To ensure scientific integrity, a single analytical method is insufficient. This protocol uses Orthogonal Validation : combining IR (functional group), NMR (connectivity), and MS (mass).
Workflow Visualization
The following diagram outlines the logical flow for synthesizing and validating these derivatives, highlighting critical "Stop/Go" decision points.
Figure 1: Step-by-step synthesis and validation workflow for phenoxyacetyl derivatives.
Step 1: Infrared Spectroscopy (The Functional Group Check)
Objective: Confirm conversion of the electrophile.
The carbonyl stretch is the most diagnostic handle.
-
Acid Chloride (
): Sharp, intense peak at ~1800 cm⁻¹ . -
Target Amide (
): Shift to 1640–1660 cm⁻¹ (Amide I) and 1540 cm⁻¹ (Amide II) . -
Nitro Group (
): Look for symmetric/asymmetric stretches at 1525 cm⁻¹ and 1345 cm⁻¹ . These must remain unchanged, confirming the ring integrity.
Step 2: 1H NMR Spectroscopy (The Structural Proof)
Objective: Confirm the "Spacer" and Aromatic Substitution.
The methylene group (
Experimental Data: Diagnostic Shifts (in
or
)
| Moiety | Proton Type | Chemical Shift ( | Multiplicity | Interpretation |
| Spacer | 4.60 – 4.80 | Singlet (2H) | CRITICAL: If split or shifted >5.0, suspect esterification or side reaction. | |
| Ring | 2.30 – 2.35 | Singlet (3H) | Confirms the methyl group is intact. | |
| Aromatic | 7.70 – 7.85 | Doublet (J~2Hz) | Deshielded by Nitro group. | |
| Aromatic | 6.90 – 7.20 | Multiplet | Typical phenoxy pattern. | |
| Amide | 8.00 – 9.50 | Broad Singlet | Disappears with |
Expert Insight: If you observe a singlet at ~4.8 ppm but the integration is low (e.g., < 2H) relative to the aromatic ring, you likely have a mixture of the product and the hydrolyzed acid. The acid's methylene protons often overlap or appear slightly downfield.
Step 3: Troubleshooting with Logic Trees
When spectra are ambiguous, use this logic flow to diagnose the failure mode.
Figure 2: NMR interpretation logic for troubleshooting common synthetic errors.
Experimental Protocol: Synthesis of N-Substituted (4-Methyl-2-nitrophenoxy)acetamide
Note: This protocol is designed for high-purity validation.
-
Activation:
-
Dissolve 1.0 eq of (4-methyl-2-nitrophenoxy)acetic acid in dry toluene.
-
Add 1.5 eq of thionyl chloride (
) and a catalytic drop of DMF. -
Reflux for 2 hours. Monitor gas evolution (
). -
Crucial Step: Evaporate solvent and excess
completely under vacuum. Re-dissolve the residue (acid chloride) in dry DCM.
-
-
Coupling:
-
Cool the acid chloride solution to 0°C.
-
Add 1.1 eq of the target amine and 1.2 eq of Triethylamine (
) dropwise. -
Stir at room temperature for 4 hours.
-
-
Workup (The "Clean" Method):
-
Wash organic layer with 1M HCl (removes unreacted amine).
-
Wash with sat.
(removes unreacted acid/hydrolyzed byproduct). -
Dry over
and concentrate.
-
-
Validation:
-
Run IR immediately to confirm loss of 1800 cm⁻¹ peak.
-
Run 1H NMR in
. Verify the 2:3 ratio of methylene protons to methyl protons.
-
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for acid chloride synthesis).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 69162, N-(4-methyl-2-nitrophenyl)acetamide. Retrieved from [Link]
-
Uppu, R. M., et al. (2025). Crystal structure and characterization of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData. Retrieved from [Link]
Validation of C10H10ClNO4: A Comparative Guide to Elemental Analysis & Purity Verification
Executive Summary & Core Directive
In the development of small molecule therapeutics, the formula C10H10ClNO4 represents a specific stoichiometry often encountered in synthetic intermediates (e.g., derivatives of phenyl-isoxazoles or amino acid analogs). While High-Resolution Mass Spectrometry (HRMS) has become ubiquitous for identity confirmation, Elemental Analysis (EA) via combustion remains the gold standard for establishing bulk purity.
This guide provides the definitive expected values for C10H10ClNO4, compares the performance of Combustion Analysis (CHN) against HRMS, and details a self-validating protocol to achieve the industry-standard
Theoretical Expected Values (The Benchmark)
Before analyzing any synthesized batch, the theoretical composition must be established using precise atomic weights. These values serve as the "Control" against which your product's performance (purity) is measured.
Molecular Formula: C₁₀H₁₀ClNO₄ Molecular Weight: 243.64 g/mol
Table 1: Target Elemental Composition
| Element | Symbol | Atomic Mass | Count | Total Mass | Theoretical % (w/w) | Acceptable Range ( |
| Carbon | C | 12.011 | 10 | 120.11 | 49.30% | 48.90% – 49.70% |
| Hydrogen | H | 1.008 | 10 | 10.08 | 4.14% | 3.74% – 4.54% |
| Nitrogen | N | 14.007 | 1 | 14.01 | 5.75% | 5.35% – 6.15% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 14.55% | Method Dependent |
| Oxygen | O | 15.999 | 4 | 64.00 | 26.27% | Calculated by Difference |
Critical Insight: Oxygen is rarely measured directly in standard CHN analysis due to the difficulty of pyrolysis reduction. It is typically calculated by difference:
.
Comparative Analysis: Combustion (CHN) vs. HRMS
Why do we still perform combustion analysis when Mass Spec exists? The table below objectively compares the two methodologies for validating C10H10ClNO4.
Table 2: Method Performance Comparison
| Feature | Method A: Automated Combustion (CHN) | Method B: High-Res Mass Spec (HRMS) |
| Primary Output | Weight % of elements (Bulk Purity). | Exact Mass ( |
| Purity Sensitivity | High. Detects non-chromophoric impurities (water, inorganic salts, silica). | Low. Ionization suppression can hide impurities; salts are often invisible. |
| Sample Size | 1.5 – 3.0 mg (Destructive). | < 0.1 mg (Non-destructive options). |
| Data Integrity | Absolute method.[1] Requires no reference standard for the analyte, only for the instrument. | Relative method.[2][3] Requires ionization compatibility. |
| Regulatory Status | Required for "New Chemical Entity" (NCE) characterization (FDA/EMA). | Required for structure elucidation; insufficient alone for bulk purity. |
| C10H10ClNO4 Specifics | Challenge: Chlorine can corrode combustion tubes; requires WO₃ or specialized reagents. | Challenge: Chlorine isotope pattern ( |
Verdict: HRMS confirms you made the molecule. Elemental Analysis confirms you cleaned it. For C10H10ClNO4, a passing EA result is the only proof that trapped solvents (like dichloromethane from extraction) or inorganic salts are removed.
Experimental Protocol: Validating C10H10ClNO4
To achieve the
Phase 1: Sample Preparation (The Source of 90% of Errors)
-
Drying: C10H10ClNO4 contains amide/ester functionality which can hydrogen bond with water.
-
Action: Dry sample at 40°C under high vacuum (0.1 mbar) for 4 hours.
-
Why: "Wet" samples depress %C and %N values while artificially inflating %H.
-
-
Homogenization: Recrystallized samples often have crystal lattices that trap solvent.
-
Action: Lightly crush crystals into a fine powder using an agate mortar.
-
Phase 2: Instrument Calibration
-
Blank Run: Run an empty tin capsule to establish the baseline for C, H, and N.
-
K-Factor Determination: Weigh Acetanilide (Standard) in triplicate.
-
Target: C=71.09%, H=6.71%, N=10.36%.
-
Acceptance Criteria: Instrument must read within
0.15% of standard before proceeding.
-
Phase 3: Analysis of C10H10ClNO4
-
Weighing: Using a calibrated microbalance (readability 0.001 mg), weigh 2.000 mg ± 0.2 mg of the sample into a tin capsule.
-
Note: Tin is used because its exothermic oxidation raises the local temperature to ~1800°C, ensuring complete flash combustion.
-
-
Additives: Since the molecule contains Chlorine (Cl), add ~5 mg of Tungsten(VI) oxide (WO₃) or Vanadium Pentoxide (V₂O₅) to the capsule.
-
Mechanism: Halogens can form stable halides that do not combust fully. WO₃ acts as a flux and scrubber aid to prevent Cl from interfering with the N₂ detection.
-
-
Combustion: Run the cycle (Combustion at 975°C
Reduction at 600°C TCD Detection).
Decision Logic & Troubleshooting (Visualization)
When results fail (outside the
Figure 1: Diagnostic workflow for interpreting Elemental Analysis data. This decision tree isolates common purification errors (solvation vs. inorganic contamination).
References
-
International Conference on Harmonisation (ICH). (2005).[4][5][6] Validation of Analytical Procedures: Text and Methodology Q2(R1). FDA Guidance for Industry.[5][6] [Link]
-
American Chemical Society. (2025).[7] Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. [Link]
-
Exeter Analytical. (2013).[2] CHN Microanalysis: A Key Technique for Sample Characterization.[2][3] [Link]
-
Kuveke, R. E., et al. (2022).[8] An International Study Evaluating Elemental Analysis.[9] ACS Central Science. (Discussing the validity of the 0.4% standard). [Link]
Sources
- 1. eai1.com [eai1.com]
- 2. azom.com [azom.com]
- 3. CHN Microanalysis: A Key Technique for Sample Characterisation [labbulletin.com]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. Author Guidelines [researcher-resources.acs.org]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. First publisher abandons impractical elemental analysis standard as journals eye next move | News | Chemistry World [chemistryworld.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
